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[(2-Bromophenyl)methyl](2-methylpropyl)amine Documentation Hub

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  • Product: [(2-Bromophenyl)methyl](2-methylpropyl)amine
  • CAS: 1019532-08-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Analysis of Brominated Benzylamine Derivatives

Introduction: The Significance and Challenge of Brominated Benzylamines Brominated benzylamine derivatives represent a critical class of molecules in modern chemistry, serving as pivotal intermediates and building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Brominated Benzylamines

Brominated benzylamine derivatives represent a critical class of molecules in modern chemistry, serving as pivotal intermediates and building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Their applications are extensive, ranging from active pharmaceutical ingredients (APIs) with antifungal and antibacterial properties to precursors for dyes, pigments, and materials in polymer chemistry.[1][2] For instance, certain benzylamine-derived drugs have shown promise in cancer therapy by inducing apoptosis and reducing tumor proliferation and metastasis.[3] The specific placement of bromine atoms on the benzylamine scaffold is paramount, as even slight positional changes (isomerism) can dramatically alter a compound's biological activity, efficacy, and safety profile.[4][5]

However, the very structural nuances that make these compounds so versatile also present significant analytical challenges.[6] The presence of bromine introduces unique isotopic patterns, while the potential for multiple substitution positions on the aromatic ring necessitates a robust, multi-faceted analytical approach to achieve unambiguous structure elucidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques and strategic workflows required to confidently characterize brominated benzylamine derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights to navigate the complexities of isomer differentiation and structural confirmation.

Part 1: A Strategic Workflow for Structural Elucidation

The complete characterization of a novel brominated benzylamine derivative is not reliant on a single technique but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a confident and complete assignment.

A logical workflow begins with separation and purification, followed by a series of spectroscopic analyses to determine molecular formula, connectivity, and three-dimensional structure.

G cluster_0 Sample Preparation & Separation cluster_1 Initial Spectroscopic Analysis cluster_2 Detailed Structural Connectivity cluster_3 Unambiguous Confirmation Synthesis Synthesized Product (Mixture of Isomers/Impurities) Chromatography Chromatography (HPLC/GC) Separation of Isomers Synthesis->Chromatography MS Mass Spectrometry (MS) - Molecular Weight - Bromine Count Chromatography->MS NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Substitution Pattern Chromatography->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) - H-H Connectivity - C-H Connectivity (1-bond & long-range) NMR_1D->NMR_2D XRay Single Crystal X-ray Diffraction - Absolute 3D Structure - Definitive Isomer Confirmation NMR_2D->XRay Final Confirmed Chemical Structure XRay->Final

Caption: Integrated workflow for the structural analysis of brominated benzylamine derivatives.

Part 2: Core Analytical Techniques

Mass Spectrometry (MS): The First Clue to Identity

Mass spectrometry is the initial and indispensable tool for analyzing brominated compounds. Its primary function is to determine the molecular weight of the derivative and, crucially, to indicate the number of bromine atoms present in the structure.

The Causality Behind the Technique: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance.[7][8] This results in a characteristic isotopic pattern in the mass spectrum. A compound with one bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z)—the M+ and M+2 peaks.[7] This distinctive signature is a tell-tale sign of a monobrominated compound. The presence of multiple bromine atoms leads to more complex but equally predictable patterns (e.g., a 1:2:1 ratio for two bromine atoms).[8]

Data Presentation: Isotopic Patterns for Brominated Compounds

Number of Bromine AtomsIsotopic Peak Pattern (Relative Intensity)Example Appearance
1M+ : M+2 (1:1)Two peaks of equal height
2M+ : M+2 : M+4 (1:2:1)Three peaks, middle is tallest
3M+ : M+2 : M+4 : M+6 (1:3:3:1)Four peaks, two middle are tallest

Fragmentation Analysis: Beyond the molecular ion, the fragmentation pattern provides further structural clues. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, often resulting in a prominent benzyl cation or related fragments.[9][10] The mass of these fragments can help confirm the core structure and the location of the bromine atom (on the ring vs. on a side chain). Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) with induced in-source fragmentation can be employed for the selective detection of unknown organobromine compounds.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules, including the critical task of distinguishing between positional isomers.[4][13]

The Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map their chemical environments. The position of a signal (chemical shift), its splitting pattern (multiplicity), and its integration (number of protons) provide a wealth of information about the molecule's carbon-hydrogen framework.

¹H NMR: Mapping the Protons

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for determining the substitution pattern on the benzene ring.[14] The number of signals, their chemical shifts, and their coupling constants (J-values) create a unique fingerprint for each isomer. For example, a para-substituted ring will often show a deceptively simple pattern of two doublets, whereas ortho- and meta-isomers will exhibit more complex splitting.[14]

¹³C NMR: Counting the Carbons

¹³C NMR spectroscopy provides direct information about the carbon skeleton. A key advantage is its ability to reveal the number of unique carbon atoms in the molecule.[13] For disubstituted benzylamine derivatives, this can immediately differentiate isomers based on molecular symmetry. A para-substituted isomer, having a plane of symmetry, will show fewer aromatic carbon signals than its ortho- or meta-counterparts.[14]

Data Presentation: Characteristic ¹³C NMR Chemical Shifts for Bromobenzylamine Isomers

IsomerSymmetryExpected Aromatic ¹³C Signals
2-BromobenzylamineAsymmetric6
3-BromobenzylamineAsymmetric6
4-BromobenzylamineSymmetric4
2D NMR: Connecting the Dots

When 1D spectra are ambiguous, 2D NMR experiments are essential for establishing definitive connectivity.[15]

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity of adjacent protons, particularly within the aromatic ring.[5][13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments.[5][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for connecting different parts of the molecule, such as linking the benzylic protons to the aromatic ring carbons, and for identifying quaternary (non-protonated) carbons.[13][15]

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation Experiments cluster_2 Derived Structural Information H1_NMR ¹H NMR - Chemical Shifts - Multiplicity - Integration COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR - Number of Signals - Chemical Shifts C13_NMR->HSQC C13_NMR->HMBC H_Connectivity Proton Connectivity Map COSY->H_Connectivity CH_Framework Direct C-H Attachments HSQC->CH_Framework Molecular_Skeleton Complete Molecular Skeleton (including quaternary carbons) HMBC->Molecular_Skeleton

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

X-ray Crystallography: The Gold Standard for Absolute Structure

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information.[16][17]

The Causality Behind the Technique: This method involves passing X-rays through a single, well-ordered crystal of the compound. The diffraction pattern of the X-rays is recorded and analyzed to create a three-dimensional electron density map of the molecule. From this map, the precise position of every atom can be determined, revealing bond lengths, bond angles, and the absolute stereochemistry.[18] It is the ultimate arbiter in cases of ambiguous isomerism or stereochemistry that cannot be resolved by spectroscopic methods alone.[16]

Chromatographic Techniques: The Prerequisite of Purity

Effective structural analysis is predicated on the purity of the sample. Chromatographic methods are essential for separating the target derivative from starting materials, byproducts, and, most importantly, other isomers.[19]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a versatile technique for separating brominated benzylamine isomers.[19][20] By optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradients), and detector (e.g., UV), baseline separation of isomers can often be achieved.[19]

  • Gas Chromatography (GC): For more volatile derivatives, GC coupled with a mass spectrometer (GC-MS) is a powerful tool.[21] The choice of the capillary column is critical for resolving isomers.[22][23] In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of the amines.[22]

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

Trustworthiness: This protocol ensures a high-quality NMR spectrum by focusing on sample purity, appropriate concentration, and correct referencing. Following these steps minimizes spectral artifacts and ensures data reproducibility.

  • Sample Purity: Ensure the compound, isolated via chromatography, is free of residual solvents by drying under high vacuum. Impurities will complicate spectral interpretation.

  • Mass Determination: Accurately weigh 5-10 mg of the purified brominated benzylamine derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[24][25]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in which the compound is fully soluble. The solvent choice is critical as its residual peaks will be present in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[26]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[24][26]

  • Transfer and Filtration: Vortex the vial until the sample is completely dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[24][25] The final sample height in the tube should be approximately 4-5 cm.[26]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identifier. The sample is now ready for analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: This protocol is designed for the reliable separation and identification of volatile brominated benzylamine isomers. The inclusion of specific temperature programming and MS scan parameters ensures reproducible retention times and high-quality mass spectra.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC System: Equipped with a split/splitless injector and a capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.

  • GC Conditions:

    • Injector Temperature: 250 °C. It is crucial to balance efficient volatilization with minimizing thermal degradation of the analyte.[21][23]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and hold for 2 minutes. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 5-10 minutes. This gradient is key to separating isomers with different boiling points.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300) to capture the molecular ion and all significant fragments.

  • Data Analysis:

    • Identify Peaks: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra.

    • Analyze Mass Spectra: Examine the mass spectrum for each peak. Look for the characteristic M+ and M+2 isotopic pattern to confirm the presence of bromine.[7] Analyze the fragmentation pattern to deduce structural information.

    • Compare Isomers: Isomers will have identical mass spectra but different retention times. The elution order can provide clues about their relative boiling points and polarity.

Conclusion

The structural analysis of brominated benzylamine derivatives is a meticulous process that demands a strategic and multi-technique approach. There is no single "magic bullet" for characterization. Success hinges on the logical application of chromatography for purification, mass spectrometry for molecular formula determination, and a suite of NMR techniques for mapping the intricate details of molecular connectivity. For crystalline materials, X-ray diffraction offers the final, incontrovertible proof of structure. By understanding the fundamental principles behind each technique and executing well-validated experimental protocols, researchers can confidently navigate the analytical challenges posed by these vital chemical entities, accelerating the pace of discovery and development in the pharmaceutical and chemical industries.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Vahatalo, L. M., et al. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Mills, N. S., et al. (2021, September 8). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Journal of Chemical Education.
  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Vaia. (n.d.). Problem 58 How would you prepare benzylamine...
  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). X-ray crystal structures of liquid α-ethylbenzylamine obtained by cocrystallization...
  • Chemspace. (2026, February 12). 4-Bromobenzylamine: Sourcing and Applications for R&D.
  • ResearchGate. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • Pearson. (2024, July 21). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • YouTube. (2025, June 30). [Chemistry] How would you prepare benzylamine ( ) from each compound? In some cases, more than one s.
  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Kono Chem Co., Ltd. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • AZoM.com. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Rigaku. (n.d.). Absolute structure.
  • Flack, H. D., & Bernardinelli, G. (2008, May 15). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90.
  • Ma, L., et al. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Environmental Science: Processes & Impacts.
  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Mojena, M., et al. (2018, August 23). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • ChemicalBook. (2024, May 7). Application and Research of Benzylamine.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Haw-Jyh, D. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Covaci, A., et al. (n.d.). Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO). Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025, August 10). Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO).
  • MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.
  • National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • National Center for Biotechnology Information. (2008, July 15). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane.

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of (2-Bromophenyl)methylamine

[1][2] Executive Summary This technical guide provides a comprehensive solubility analysis of (2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-Bromobenzylamine.[1][2] As a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of (2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-Bromobenzylamine.[1][2] As a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds, understanding its solvation thermodynamics is essential for process optimization.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3][4] It analyzes the molecule's physicochemical "personality"—specifically the competition between its lipophilic ortho-brominated aromatic ring and its hydrophilic primary amine tail—to predict and validate solubility across diverse organic media.

Part 1: Physicochemical Context & Solvation Mechanism

To predict solubility, we must first quantify the solute's properties. The presence of the bromine atom at the ortho position introduces significant steric and electronic effects that differentiate it from unsubstituted benzylamine.

Molecular "Personality" Profile
PropertyValueImplication for Solubility
Molecular Weight 186.05 g/mol Moderate size; diffusion rates in solution will be high.[1][2]
Physical State Liquid (Clear/Yellow)Miscibility is often more relevant than saturation limits for similar solvents.[1][2]
Predicted LogP ~1.9 – 2.1Moderately Lipophilic. Prefers organic layers over aqueous phases at neutral pH.[1][2]
pKa (Conjugate Acid) ~8.52pH Dependent. At pH < 6.5, it exists as a cation (water-soluble).[1][2] At pH > 10, it is a neutral free base (organic-soluble).[1][2]
H-Bond Donors 2 (–NH₂)Capable of strong interaction with protic solvents (Alcohols).[1][2]
H-Bond Acceptors 1 (–NH₂)Capable of interaction with polar aprotic solvents (DMSO, DMF).[1][2]
The "Ortho-Effect" on Solvation

The bromine atom at the C2 position is large (Van der Waals radius ~1.85 Å).[1][2] This creates a "steric shield" near the methylene bridge, potentially disrupting the solvation shell around the amine group compared to para-isomers. This often results in higher solubility in non-polar chlorinated solvents (like DCM) due to increased dispersion forces and reduced lattice energy requirements.[1][2]

Part 2: Solubility Profile by Solvent Class[1]

The following data categorizes solubility based on the principle of Like Dissolves Like, refined by Hansen Solubility Parameters (HSP).

Solubility Matrix (Free Base Form)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersion forces from the Br-aryl ring match the solvent; dipole interactions stabilize the amine.[1][2]
Alcohols Methanol, Ethanol, IPAHigh Strong Hydrogen Bonding (Solute NH₂ ↔ Solvent OH).[1][2] Ideal for crystallization.[1][2]
Ethers THF, Diethyl Ether, MTBEGood Ether oxygens accept H-bonds from the amine protons.
Polar Aprotic DMSO, DMF, AcetonitrileHigh High dielectric constants stabilize the polar amine head, though isolation is difficult (high BP).
Hydrocarbons Hexanes, Heptane, TolueneModerate to Low The polar amine group destabilizes the solution in pure alkanes. Toluene is better due to π-π stacking.[1][2]
Aqueous Water (pH 7)Very Low The hydrophobic aryl bromide dominates.[1][2] Requires protonation (pH < 6) to dissolve.[1][2]
Critical Distinction: Free Base vs. Hydrochloride Salt

Researchers often confuse the two forms.[2]

  • (2-Bromophenyl)methylamine (Free Base): Liquid.[1][2] Soluble in Organics.[1][2][5] Insoluble in Water.[1][2]

  • (2-Bromophenyl)methylamine HCl (Salt): Solid (MP ~225°C).[1][2] Soluble in Water, Methanol.[2] Insoluble in Ether, Hexanes.[2]

Solvation Mechanism Visualization

The following diagram illustrates the competing intermolecular forces determining solubility.

SolvationMechanism cluster_outcome Solubility Outcome Molecule (2-Bromophenyl)methylamine Dispersion Dispersion Forces (Aryl Ring + Br) Molecule->Dispersion Dominant Feature HBond Hydrogen Bonding (Amine Group) Molecule->HBond Secondary Feature NonPolar Non-Polar Solvents (Hexane, Toluene) Outcome1 Hexane: Poor NonPolar->Outcome1 Chlorinated Chlorinated Solvents (DCM, CHCl3) Outcome2 DCM: Excellent Chlorinated->Outcome2 Protic Protic Solvents (MeOH, Water) Outcome3 MeOH: Good Protic->Outcome3 Outcome4 Water: Poor (unless pH adjusted) Protic->Outcome4 Dispersion->NonPolar Weak Interaction (Amine Phase Separates) Dispersion->Chlorinated Strong Interaction (High Solubility) Dipole Dipole-Dipole Dipole->Chlorinated Stabilizes Amine HBond->Protic Critical for Solvation

Figure 1: Mechanistic breakdown of solute-solvent interactions.[1][2] The lipophilic bromine-substituted ring drives solubility in chlorinated solvents, while the amine group dictates behavior in protic media.

Part 3: Experimental Protocol (Shake-Flask Method)

Do not rely solely on literature values. Purity profiles (e.g., presence of synthesis byproducts) can alter solubility.[2] Use this self-validating protocol to determine the Thermodynamic Solubility of your specific lot.

Materials Required[1][2]
  • Analyte: (2-Bromophenyl)methylamine (Solid salt or Liquid free base).[1][2]

  • Solvent: HPLC Grade (DCM, MeOH, Toluene, etc.).[2]

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters (for organics), HPLC or UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Supersaturation:

    • Place 50 mg of the sample into a 4 mL glass vial.

    • Add 250 µL of the target solvent.

    • Checkpoint: If the sample dissolves immediately, add more sample until a visible solid/oil phase persists (supersaturation).

  • Equilibration (The "Shake"):

    • Seal the vial tightly (Parafilm over cap).[2]

    • Agitate on an orbital shaker at 25°C (or target temp) for 24 hours .

    • Why 24h? Kinetic solubility (dissolution rate) is fast, but thermodynamic equilibrium requires time for the crystal lattice (if solid) or oil phase to stabilize with the solvent.

  • Phase Separation:

    • Remove from shaker. Let stand for 1 hour to settle.

    • Extract the supernatant using a syringe.[2]

    • Filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).[1][2]

  • Quantification:

    • Dilute the filtrate 100x or 1000x with mobile phase.[1][2]

    • Analyze via HPLC-UV (typically 254 nm for the benzyl ring).[1][2]

    • Calculate concentration against a standard curve.[1][2]

Workflow Diagram

ProtocolWorkflow Start Start: 50mg Sample AddSolvent Add 250µL Solvent Start->AddSolvent Check Dissolved? AddSolvent->Check AddMore Add more Sample (Maintain Saturation) Check->AddMore Yes Equilibrate Agitate 24h @ 25°C (Orbital Shaker) Check->Equilibrate No (Solid/Oil Persists) AddMore->Check Filter Filter Supernatant (0.45µm PTFE) Equilibrate->Filter Analyze HPLC/UV Quantification Filter->Analyze

Figure 2: Decision tree for the "Shake-Flask" thermodynamic solubility protocol.

Part 4: Application in Synthesis & Purification

Solvent Selection for Reactions
  • Cross-Coupling (Buchwald-Hartwig): Use Toluene or Dioxane .[1][2] While solubility is lower than DCM, the high boiling point is necessary. The amine will dissolve at elevated temperatures (100°C+).[1][2]

  • Nucleophilic Substitution (SN2): Use Acetonitrile or DMF .[1][2] These dissolve the free base perfectly and enhance the nucleophilicity of the amine nitrogen.

Purification Strategy (Acid-Base Extraction)

The solubility profile allows for a classic "Work-up" purification, exploiting the pH-dependent solubility:

  • Dissolve crude mixture in DCM (Organic phase).

  • Wash with 1M HCl (Aqueous phase).

    • Result: The (2-Bromophenyl)methylamine becomes protonated (

      
      ) and migrates to the water layer.[1][2] Impurities remain in DCM.[1][2]
      
  • Separate layers. Keep Aqueous.

  • Basify aqueous layer with NaOH to pH > 12.[1][2]

    • Result: The amine returns to free base (oil) and crashes out of water.

  • Extract back into fresh DCM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334072, 2-Bromobenzylamine.[1][2] Retrieved from [Link][1][2]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[1][2] Drug Discovery Today.[1][2] (Contextual grounding for Shake-Flask Protocol).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2] CRC Press.[1][2] (Theoretical basis for solvent selection).[1][2][6]

Sources

Foundational

Reactivity profile of ortho-bromo substituted benzylamines

Executive Summary The ortho-bromo benzylamine scaffold (2-bromobenzylamine) represents a privileged "bifunctional" pharmacophore in medicinal chemistry.[1] Unlike its unsubstituted counterpart, this molecule possesses tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-bromo benzylamine scaffold (2-bromobenzylamine) represents a privileged "bifunctional" pharmacophore in medicinal chemistry.[1] Unlike its unsubstituted counterpart, this molecule possesses two distinct reactive handles: a nucleophilic primary amine and an electrophilic aryl bromide.[1] The proximity of these groups (1,4-distance) pre-organizes the molecule for intramolecular cyclization, making it an indispensable precursor for isoindolines , isoquinolines , and benzodiazepines .

This guide analyzes the reactivity profile of 2-bromobenzylamine, focusing on the competition between intermolecular functionalization and intramolecular cyclization. It provides validated protocols for leveraging the C-Br bond via Palladium-catalyzed cross-coupling and Lithium-Halogen exchange.[1]

Structural & Electronic Properties[1]

The introduction of a bromine atom at the ortho position fundamentally alters the physicochemical landscape of the benzylamine core.

Electronic Influence (Inductive Effect)

The bromine atom exerts a negative inductive effect (-I) on the aromatic ring.[1] While the methylene spacer (


) attenuates this effect, the nitrogen lone pair is less available for protonation compared to unsubstituted benzylamine.[1]
  • Benzylamine pKa: ~9.33[1]

  • 2-Bromobenzylamine pKa: ~8.52 (Predicted/Experimental correlation)[1][2][3]

Implication: 2-Bromobenzylamine is a weaker base.[1] In nucleophilic attacks (e.g., reductive amination), it remains highly reactive, but its lower basicity makes it slightly less prone to protonation in acidic media, potentially accelerating acid-catalyzed condensation steps.[1]

Steric Environment

The ortho-bromo substituent creates significant steric bulk (


).[1]
  • Rotational Barrier: The rotation of the C(aryl)-C(benzyl) bond is restricted.[1]

  • Conformational Lock: The bromine atom forces the amine side chain out of planarity, often favoring a conformation that places the nitrogen in proximity to the halogen. This "pre-organization" is the driving force behind the facile formation of 5- and 6-membered heterocycles.

Comparative Data Table
PropertyBenzylamine2-BromobenzylamineImpact on Reactivity
pKa (Conjugate Acid) ~9.3~8.5Reduced basicity; compatible with lower pH reductive aminations.[1]
C-N Bond Lability ModerateHighOrtho-Br can accelerate hydrogenolysis (cleavage) under aggressive Pd/C hydrogenation.[1]
Nu-Metal Coordination MonodentateBidentate PotentialCan act as a chelating ligand (N, Br) to transition metals, potentially poisoning non-specialized catalysts.[1]
Lithiation Site Ortho (requires directing group)Ipso (via Br exchange)Allows precise C-C bond formation at the C2 position via Li-Hal exchange.[1]

The Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from 2-bromobenzylamine.

ReactivityMap Start 2-Bromobenzylamine Amine N-Nucleophilic Attack Start->Amine CBr C-Br Electrophilic Attack Start->CBr SecAmine Secondary Amines (Reductive Amination) Amine->SecAmine Amide Amides/Carbamates (Protection) Amine->Amide Cyclic Intramolecular Cyclization SecAmine->Cyclic Intramolecular N-Arylation LiEx Li-Halogen Exchange (Requires N-Protection) CBr->LiEx t-BuLi, -78°C PdCross Pd-Catalyzed Coupling (Suzuki/Buchwald) CBr->PdCross Pd(0), Ligand PdCross->Cyclic Tandem Isoindoline Isoindolines (5-membered) Cyclic->Isoindoline Isoquin Tetrahydroisoquinolines (6-membered) Cyclic->Isoquin

Figure 1: Divergent synthetic pathways.[1] Note that N-functionalization often precedes C-Br activation to prevent catalyst poisoning or side reactions.[1]

Critical Workflows & Protocols

Pathway A: Synthesis of N-Substituted Isoindolines via Intramolecular Buchwald-Hartwig

The most high-value transformation for this scaffold is the formation of isoindolines. Direct cyclization of the primary amine is difficult due to oligomerization. The standard approach involves Step 1: Reductive Amination (to install the N-substituent) followed by Step 2: Intramolecular C-N Coupling .[1]

Mechanism & Causality[1]
  • Why Reductive Amination first? Converting the primary amine to a secondary amine prevents double-arylation and reduces the coordination ability of the nitrogen, preventing catalyst poisoning in the subsequent step.

  • Why Bulky Ligands (e.g., Xantphos, BINAP)? The formation of a 5-membered ring via reductive elimination is sterically demanding.[1] Wide bite-angle ligands facilitate this geometry.[1]

Detailed Protocol

Target: N-Benzylisoindoline from 2-bromobenzylamine.[1]

Step 1: N-Alkylation (Reductive Amination) [1][4]

  • Dissolve 2-bromobenzylamine (1.0 equiv) and Benzaldehyde (1.05 equiv) in MeOH (0.2 M).

  • Stir at RT for 2 hours to form the imine (monitor by TLC; disappearance of starting amine).

  • Cool to 0°C and add

    
     (1.5 equiv) portion-wise. Caution: Gas evolution.[1]
    
  • Workup: Quench with sat.

    
    , extract with DCM, dry over 
    
    
    
    .[1][5] Isolate N-benzyl-2-bromobenzylamine.[1]

Step 2: Pd-Catalyzed Ring Closure

  • Charge a reaction vial (glovebox or Schlenk) with:

    • N-benzyl-2-bromobenzylamine (1.0 equiv)[1]

    • 
       (2 mol%)
      
    • rac-BINAP or Xantphos (4 mol%)[1]

    • 
       (1.5 equiv) - Base is critical for deprotonating the amine.[1]
      
    • Toluene (degassed, 0.1 M).[1]

  • Heat to 100°C for 12-16 hours.

  • Validation: Monitor by LCMS. The mass will decrease by 80 Da (loss of HBr).[1]

  • Purification: Filter through Celite (removes Pd), concentrate, and purify via silica flash chromatography (Hex/EtOAc).

Pathway B: Lithium-Halogen Exchange (The "Protected" Route)

Direct lithiation of 2-bromobenzylamine with


-BuLi or 

-BuLi fails because the amine protons are more acidic (

) than the C-Br bond exchange rate, leading to N-lithiation.[1]

The "Self-Validating" Strategy: To successfully lithiate C2, you must mask the nitrogen.

  • Protection: Convert amine to Pivalamide or Boc-carbamate .[1]

    • Why Pivalamide? It is robust against

      
      -BuLi and directs lithiation via the carbonyl oxygen (Complex Induced Proximity Effect - CIPE).[1]
      
  • Exchange:

    • Cool protected substrate in THF to -78°C.

    • Add

      
      -BuLi (2.0 equiv).[1][6] Note: 1st equiv does the exchange, 2nd equiv destroys the resulting t-BuBr to prevent alkylation.
      
    • Stir 30 mins.

  • Electrophile Trapping: Add DMF (to form aldehyde) or

    
     (to form acid).[1]
    

Safety & Handling Profile

Hazard CategorySpecific RiskMitigation Strategy
Skin/Eye Contact Corrosive (Amine) & Irritant (Alkyl Halide).[1]Wear nitrile gloves.[1] Double glove when handling the free base liquid.[1]
Inhalation High vapor pressure for low MW amines.[1]Handle strictly in a fume hood.[1]
Metalation

-BuLi is pyrophoric.[1]
Use oven-dried glassware, inert atmosphere (

/Ar), and have a sand bucket nearby.[1]
Storage Air-sensitive (Oxidation to N-oxide/imine).[1]Store under inert gas at 2-8°C. Dark glass prevents photochemical C-Br cleavage.[1]

References

  • General Reactivity & Properties

    • PubChem Compound Summary for CID 334072, 2-Bromobenzylamine.[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Pd-Catalyzed Amination (Mechanism & Ligands)

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Isoindoline Synthesis

    • Campbell, J. B., et al. (2010).[1][7] "Synthesis of Isoindolinones." Synlett. (Referenced via Organic Chemistry Portal). Link

  • Lithiation Protocols

    • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016).[1][8] Journal of Visualized Experiments. Link

Sources

Exploratory

Strategic Scaffolding: A Technical Review of (2-Bromophenyl)methylamine Analogs in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, (2-Bromophenyl)methylamine (2-BPMA) is less a final drug target and more a "privileged intermediate"—a high-value synthetic pivot point. Its structural utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, (2-Bromophenyl)methylamine (2-BPMA) is less a final drug target and more a "privileged intermediate"—a high-value synthetic pivot point. Its structural utility lies in the ortho-positioning of the bromine atom relative to the benzylic amine. This specific geometry enables rapid access to nitrogen-containing heterocycles (isoindolinones, quinazolines, tetrahydroisoquinolines) via transition-metal-catalyzed cyclizations.

This technical guide analyzes the synthetic accessibility, chemo-differentiation strategies, and medicinal applications of 2-BPMA analogs, providing researchers with actionable protocols for scaffold diversification.

Synthetic Accessibility: Constructing the Core

The primary entry point to 2-BPMA analogs is the reductive amination of 2-bromobenzaldehyde. While alkylation of 2-bromobenzyl bromide is possible, it often suffers from over-alkylation. Reductive amination offers superior control over secondary and tertiary amine formation.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesis of N-substituted-(2-bromophenyl)methylamines without affecting the aryl-bromide handle.

Mechanism & Causality:

  • Imine Formation: The reaction initiates with the condensation of 2-bromobenzaldehyde and a primary amine. Dehydrating agents (MgSO₄ or Ti(OiPr)₄) are often employed to push the equilibrium toward the imine.

  • Reduction: Sodium triacetoxyborohydride (STAB) is the preferred reductant over NaBH₄ because STAB is less basic and reacts faster with imines than with aldehydes, preventing direct reduction of the starting material [1].

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-bromobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 1–2 hours. If the amine is an HCl salt, add 1.1 equiv of DIPEA.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise. The mild acidity of the acetoxy groups protonates the imine, activating it for hydride transfer.

  • Quench: After 4–16 hours (monitor via TLC), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Yield Expectation: 85–95% for non-sterically hindered amines.

The Ortho-Bromo Pivot: Divergent Synthesis

The true value of 2-BPMA lies in the "Ortho-Effect." The bromine atom serves as a pre-installed oxidative addition site for Palladium (Pd) or Copper (Cu) catalysts, facilitating intramolecular cyclization with the pendant amine or tethered nucleophiles.

Strategic Divergence Map

The following diagram illustrates how 2-BPMA serves as a common precursor for three distinct bioactive scaffolds: Isoindolinones (via Carbonylation), Tetrahydroisoquinolines (via Pictet-Spengler or Heck), and Quinazolines (via Amidation).

G Figure 1: Divergent synthesis from the 2-BPMA scaffold. Start (2-Bromophenyl) methylamine (2-BPMA) Isoindolinone Isoindolinone (CNS/Anti-inflammatory) Start->Isoindolinone Pd-Cat Carbonylation (+ CO source) Quinazoline Quinazoline (Kinase Inhibitors) Start->Quinazoline Cu-Cat Ullmann (+ Amidine/Guanidine) THIQ Tetrahydro- isoquinoline (Alkaloids) Start->THIQ Heck Cyclization or Pictet-Spengler

Caption: Divergent synthetic pathways utilizing the ortho-bromo handle for heterocycle construction.

Detailed Workflow: Pd-Catalyzed Carbonylation

One of the most robust applications of 2-BPMA analogs is the synthesis of Isoindolinones , a core found in drugs like Pazinaclone and Lenalidomide analogs.[1][2][3] Traditional methods require high-pressure CO gas (toxic); modern protocols utilize CO surrogates like Benzene-1,3,5-triyl triformate (TFBen) or Mo(CO)₆ [2].

Protocol B: Carbonylative Cyclization to Isoindolinones

Target: Conversion of N-benzyl-2-bromobenzylamine to N-benzylisoindolin-1-one.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos or PPh₃ (10 mol%)

  • CO Source: Mo(CO)₆ (1 equiv) or CO balloon

  • Base: TEA or K₂CO₃ (2 equiv)

  • Solvent: 1,4-Dioxane

Mechanism (The Catalytic Cycle):

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • CO Insertion: Carbon monoxide coordinates and inserts, forming an acyl-Pd complex.

  • Nucleophilic Attack: The pendant amine attacks the acyl-Pd species (intramolecular).

  • Reductive Elimination: The C-N bond forms, releasing the lactam and regenerating Pd(0).

CatalyticCycle Figure 2: Catalytic cycle for the carbonylative cyclization of 2-BPMA. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-BPMA COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Amine Attack (Cyclization) COInsert->NuAttack Intramolecular RedElim Reductive Elimination NuAttack->RedElim - HBr RedElim->Pd0 Product Isoindolinone Product RedElim->Product

Caption: Palladium catalytic cycle showing the transformation of 2-BPMA to Isoindolinone.

Medicinal Chemistry Applications & SAR

While 2-BPMA is a precursor, its direct analogs and downstream cyclized products exhibit significant biological activity.

A. CNS Activity (Monoamine Transporters)

Simple acyclic analogs of 2-BPMA have been investigated for CNS activity.

  • DSP-4: N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine.[4]

    • Mechanism:[2][5][6] A neurotoxin that acts as a suicide substrate for the Noradrenaline Transporter (NAT) . The aziridinium ion formed in vivo alkylates the transporter, causing selective degeneration of noradrenergic terminals [3].

    • Research Use: Used to model noradrenaline depletion in neurodegenerative studies.

B. Kinase Inhibition (Quinazoline Core)

The 2-BPMA scaffold is a precursor to Isoindoloquinazolinones , which are bioisosteres of tetracyclic kinase inhibitors.

  • Target: EGFR (Epidermal Growth Factor Receptor).

  • SAR Insight: The fusion of the isoindolinone ring (derived from 2-BPMA) with a quinazoline core locks the conformation, often improving binding affinity compared to flexible benzylamine analogs.

Comparative Data: SAR of 2-BPMA Derivatives

The table below summarizes the shift in biological profile based on the modification of the 2-BPMA core.

Analog ClassStructural ModificationPrimary Target/EffectKey Reference
Acyclic (DSP-4) N-alkylation with 2-chloroethylNoradrenaline Transporter (Neurotoxin)Ross et al. [3]
Isoindolinone Carbonylative CyclizationAnti-inflammatory / AnxiolyticFu et al. [2]
Isoindolo-quinazoline Double Carbonylation + Urea fusionDNA Intercalation / Topoisomerase IILi et al. [4]
Tetrahydro-isoquinoline Pictet-Spengler CyclizationDopamine Receptors (D1/D2)Generic Class

Future Outlook: C-H Activation

The next frontier for 2-BPMA analogs is C-H Activation . Rather than relying solely on the pre-installed bromine, researchers are using the amine as a Directing Group (DG) to functionalize the other ortho-position (C6), enabling the synthesis of highly substituted, non-symmetrical pharmacophores without de novo synthesis of the aromatic ring.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Fu, L. Y., et al. (2019).[2] "Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source." Journal of Organic Chemistry.

  • Ross, S. B. (1976). "Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart." British Journal of Pharmacology.

  • Li, H., et al. (2015). "Palladium-catalyzed synthesis of isoindoloquinazolinones via dicarbonylation of 1,2-dibromoarenes." Organic & Biomolecular Chemistry.

Sources

Foundational

pKa values and basicity of (2-Bromophenyl)methylamine

An In-Depth Technical Guide to the pKa and Basicity of (2-Bromophenyl)methylamine Abstract This technical guide provides a comprehensive analysis of the acid-base properties of (2-Bromophenyl)methylamine, a crucial param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity of (2-Bromophenyl)methylamine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of (2-Bromophenyl)methylamine, a crucial parameter for researchers, scientists, and drug development professionals. The document elucidates the structural factors governing its basicity and presents a detailed, field-proven protocol for the experimental determination of its pKa value using potentiometric titration. Furthermore, this guide explores the utility of computational methods for pKa prediction, offering a multifaceted approach to understanding and characterizing this important molecule. The synthesis of the parent compound is also briefly addressed to provide a complete workflow context.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in a biological system.[1] For ionizable compounds, the pKa value dictates the degree of ionization at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, protein binding, and receptor interaction.[1] An accurate understanding of a compound's pKa is therefore indispensable in the early stages of drug discovery and for the successful formulation of active pharmaceutical ingredients (APIs). (2-Bromophenyl)methylamine, a substituted benzylamine, serves as a valuable building block in medicinal chemistry. Its basicity, conferred by the primary amine group, is a key determinant of its reactivity and physiological disposition. This guide provides a detailed exploration of the factors influencing its pKa and a robust methodology for its precise measurement.

Theoretical Considerations: Understanding the Basicity of (2-Bromophenyl)methylamine

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][3] In (2-Bromophenyl)methylamine, several structural features influence this electron availability:

  • The Aliphatic Amine Character: The amino group is attached to a methylene (-CH2-) group, classifying it as a primary alkylamine. Alkylamines are generally more basic than ammonia due to the electron-donating inductive effect of the alkyl group, which increases the electron density on the nitrogen atom.[2]

  • The Phenyl Group: The adjacent phenyl ring, however, exerts an electron-withdrawing inductive effect (-I effect) due to the sp2 hybridized carbon atoms, which tends to decrease the basicity of the amine compared to a simple alkylamine.[4][5]

  • The Ortho-Bromo Substituent: The bromine atom in the ortho position is an electron-withdrawing group due to its high electronegativity (inductive effect, -I).[6][7] This effect is expected to decrease the electron density on the nitrogen atom, thereby reducing the basicity of the amine. Additionally, steric hindrance from the bulky bromo group in the ortho position may affect the solvation of the protonated amine, potentially influencing its stability and thus the pKa.[8]

Based on these considerations, the pKa of (2-Bromophenyl)methylamine is anticipated to be lower than that of benzylamine (pKa ≈ 9.33) and significantly lower than that of simple primary alkylamines (pKa ≈ 10-11).[7]

Quantitative Data Summary

CompoundStructurepKa (of conjugate acid)Comments
BenzylamineC₆H₅CH₂NH₂~9.33[9]Reference compound.
(2-Bromophenyl)methylamineo-Br-C₆H₄CH₂NH₂Estimated: ~8.5 - 9.0 The ortho-bromo substituent is expected to lower the pKa due to its electron-withdrawing inductive effect.
AnilineC₆H₅NH₂~4.6[10]For comparison; the lone pair is delocalized into the aromatic ring, significantly reducing basicity.

Note: The pKa value for (2-Bromophenyl)methylamine is an estimate based on chemical principles and comparison with analogous structures. Experimental determination is crucial for obtaining an accurate value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely adopted method for determining pKa values.[11][12][13] The procedure involves the gradual addition of a standardized titrant (a strong acid) to a solution of the amine while monitoring the pH.

Materials and Instrumentation
  • (2-Bromophenyl)methylamine sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, boiled to remove dissolved CO₂

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • Beakers and volumetric flasks

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 0.1 mmol of (2-Bromophenyl)methylamine and dissolve it in approximately 50 mL of deionized water in a 100 mL beaker.

    • Add a sufficient amount of KCl to achieve a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.[14]

    • Place a magnetic stir bar in the beaker.

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range (e.g., pH 7.00 and pH 10.00).[14]

  • Titration Procedure:

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Begin stirring at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (Veq/2).[14]

Experimental Workflow Diagram

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Amine Solution (known concentration, constant ionic strength) titrate Titrate Amine with HCl prep_sample->titrate prep_titrant Standardize HCl Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_data Record pH vs. Volume of Titrant titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_veq Determine Equivalence Point (Veq) (First Derivative Plot) plot_curve->find_veq find_pka Determine pH at Veq/2 find_veq->find_pka result pKa Value find_pka->result

Caption: Workflow for pKa determination by potentiometric titration.

Complementary Approaches: In Silico pKa Prediction

In addition to experimental determination, computational methods can provide valuable estimates of pKa values.[15][16][17][18] These in silico approaches are particularly useful for high-throughput screening of virtual compound libraries in the early phases of drug discovery.

Several computational models are available, ranging from empirical methods based on Hammett-type equations to more sophisticated quantum mechanical calculations.[1] Fragment-based methods, such as those used in ACD/pKa DB, predict the pKa of a molecule by considering the contributions of its constituent chemical fragments.[1] Quantum chemical methods, often employing Density Functional Theory (DFT), calculate the free energy change of the protonation/deprotonation reaction to derive the pKa.[16][17]

While these methods can provide rapid estimations, it is crucial to recognize that their accuracy can be influenced by the complexity of the molecule and the solvation model employed. Therefore, computationally predicted pKa values should ideally be confirmed by experimental measurement.

Logical Relationship of Predictive and Experimental Methods

pKa_Methodology cluster_predictive In Silico Prediction cluster_experimental Experimental Validation in_silico Computational pKa Prediction (e.g., DFT, Fragment-based) hypothesis Hypothesis Generation & Prioritization in_silico->hypothesis Provides initial estimate experiment Experimental pKa Determination (e.g., Potentiometric Titration) hypothesis->experiment Guides experimental design validation Accurate pKa Value experiment->validation Yields definitive data validation->hypothesis Refines predictive models

Caption: Interplay between predictive and experimental pKa determination.

Synthesis of (2-Bromophenyl)methylamine

A common synthetic route to (2-Bromophenyl)methylamine involves the reduction of 2-bromobenzonitrile or the reductive amination of 2-bromobenzaldehyde. The synthesis from 2-bromobenzaldehyde and subsequent purification is a well-established procedure.[19]

Conclusion

The pKa of (2-Bromophenyl)methylamine is a critical parameter that dictates its behavior in chemical and biological systems. This in-depth guide has provided a theoretical framework for understanding its basicity, highlighting the influence of its structural components. The detailed protocol for potentiometric titration offers a reliable method for its experimental determination, which is essential for accurate characterization. By integrating experimental data with computational predictions, researchers can gain a comprehensive understanding of this molecule's properties, thereby facilitating its application in drug discovery and development.

References

  • Scribd. pKa Prediction for Anilines. [Link]

  • PMC. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • OpenEye. pKa Database - Protonation Insights for Novel Molecules. [Link]

  • ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]

  • AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • Wiley Online Library. New Insights in the Computational pKb Determination of Primary Amines and Anilines. [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Quora. What are the effects of the substituent basicity of aromatic amines?. [Link]

  • ACS Publications. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. [Link]

  • ECETOC. pKa. [Link]

  • Hrcak. Simple Method for the Estimation of pKa of Amines. [Link]

  • ResearchGate. Where can I find the acidity (pKa) of organic compounds?. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Organic Chemistry Data & Info. Bordwell pKa Table. [Link]

  • RSC Publishing. The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases. [Link]

  • Pharmaguideline. Basicity and Effect of Substituent on Basicity. [Link]

  • OpenStax Adaptation. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. [Link]

  • PMC. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Chemistry Steps. Basicity of Amines. [Link]

  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

  • Quora. What is the ortho effect observed in amines?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of (2-Bromophenyl)methylamine via Borch Reductive Amination

Executive Summary This guide details the synthesis of (2-bromophenyl)methylamine (CAS: 3959-05-5) from 2-bromobenzaldehyde. While catalytic hydrogenation is a common industrial route for benzylamines, it is contraindicat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (2-bromophenyl)methylamine (CAS: 3959-05-5) from 2-bromobenzaldehyde. While catalytic hydrogenation is a common industrial route for benzylamines, it is contraindicated here due to the high risk of hydrodebromination (cleavage of the Ar-Br bond). Consequently, this protocol utilizes a modified Borch Reductive Amination using sodium cyanoborohydride (


) and excess ammonium acetate. This method offers high chemoselectivity, preserving the aromatic halogen while minimizing the formation of the symmetric secondary amine dimer, bis(2-bromobenzyl)amine.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis of primary amines from aldehydes via reductive amination presents two competing pathways:

  • Pathway A (Desired): Condensation of aldehyde with ammonia to form a primary imine, followed by reduction to the primary amine.

  • Pathway B (Undesired Dimerization): The newly formed primary amine is more nucleophilic than ammonia. It reacts with the remaining aldehyde to form a secondary imine, which reduces to the secondary amine (dimer).

Solution: To force Pathway A, we employ Le Chatelier’s principle by using a large stoichiometric excess of the ammonia source (Ammonium Acetate,


 eq). We also select a reducing agent, 

, which is kinetically slow to reduce aldehydes but fast to reduce protonated iminium ions.
Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). Under slightly acidic conditions (provided by the ammonium acetate buffer), the imine is protonated to an iminium ion, which is the active species reduced by the hydride.

ReactionMechanism Aldehyde 2-Bromobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH4OAc (Excess) Ammonia->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product (2-Bromophenyl) methylamine Iminium->Product + H- (Reduction) Hydride NaCNBH3 SideProduct Secondary Amine (Dimer) Product->SideProduct + Aldehyde (Avoided by Excess NH3)

Figure 1: Mechanistic pathway highlighting the critical interception of the iminium ion.[1]

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
2-Bromobenzaldehyde 185.021.0Limiting Reagent
Ammonium Acetate 77.0810.0 - 15.0Nitrogen Source / Buffer
Sodium Cyanoborohydride 62.841.5Selective Reducing Agent
Methanol (Anhydrous) -SolventMedium
HCl (conc.) & NaOH (pellets) --Workup / pH Adjustment
Experimental Procedure
Step 1: Imine Formation [3][4][5]
  • Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar.

  • Add 2-Bromobenzaldehyde (1.85 g, 10.0 mmol) and Ammonium Acetate (11.5 g, 150 mmol, 15 eq).

  • Add Methanol (50 mL).

  • Stir vigorously at room temperature (20–25 °C) for 30–60 minutes.

    • Note: The solution may turn slightly yellow/cloudy. This dwell time allows the aldehyde-ammonia equilibrium to establish before the reducing agent is introduced.

Step 2: Selective Reduction
  • Safety Alert: Perform this step in a fume hood.

    
     is highly toxic.[6]
    
  • Add Sodium Cyanoborohydride (0.95 g, 15.0 mmol, 1.5 eq) in one portion.

  • Seal the flask with a septum and insert a nitrogen balloon (optional but recommended to exclude moisture).

  • Stir the reaction mixture at room temperature for 12–16 hours (overnight).

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
Step 3: Quenching and Workup (Acid-Base Extraction)

This specific workup is critical to separate the amine product from neutral byproducts (benzyl alcohol) and inorganic salts.

  • Acidification (Caution - HCN Evolution):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add concentrated HCl dropwise until pH < 2.

    • Why: This destroys excess hydride and hydrolyzes any remaining boron complexes. WARNING: This step generates small amounts of HCN gas. Ensure the hood sash is low and ventilation is maximum.

    • Stir for 30 minutes.

    • Remove methanol under reduced pressure (Rotavap) to leave an aqueous slurry. Dilute with water (30 mL).

  • Wash (Removal of Neutrals):

    • Extract the acidic aqueous layer with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Result: The product (amine) is protonated (

      
      ) and stays in the water layer. Impurities (unreacted aldehyde, benzyl alcohol) move to the organic layer. Discard the organic layer.
      
  • Basification (Liberating the Amine):

    • Cool the aqueous layer again.

    • Slowly add solid NaOH pellets or 6M NaOH solution until pH > 12.

    • Observation: The solution will become cloudy/oily as the free amine precipitates.

  • Final Extraction:

    • Extract the basic aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine the DCM layers.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

WorkupFlow RxnMix Crude Reaction Mixture (MeOH, Amine, Salts) Acidify Acidify (HCl, pH < 2) & Evaporate MeOH RxnMix->Acidify Wash Wash with Et2O Acidify->Wash AqLayer1 Aqueous Layer (Contains Product-H+) Wash->AqLayer1 OrgLayer1 Organic Layer (Neutrals/Impurities) Wash->OrgLayer1 Discard Basify Basify (NaOH, pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (Contains Free Amine) Extract->FinalOrg Keep FinalAq Waste Aqueous (Salts/Cyanide) Extract->FinalAq Treat as Haz Waste

Figure 2: Acid-Base workup strategy for purification without chromatography.

Quality Control & Analytics

The resulting oil is typically colorless to pale yellow.

  • Yield Expectations: 70–85%.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.55 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.15 (t, 1H, Ar-H) — Aromatic region characteristic of 2-substituted benzene.
      
    • 
       3.92 (s, 2H, 
      
      
      
      ) — The benzylic singlet is the diagnostic peak.
    • 
       1.60 (bs, 2H, 
      
      
      
      ) — Exchangeable with
      
      
      .
  • Storage: Store under nitrogen at 4 °C. Primary amines absorb

    
     from air to form carbamates over time.
    

Safety & Handling (Critical)

  • Cyanide Hazard: Sodium cyanoborohydride is toxic if swallowed, inhaled, or in contact with skin.

    • Mitigation: All aqueous waste from the workup must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal. Do not pour untreated waste down the drain.[7]

  • HCN Generation: Acidification of cyanide salts generates Hydrogen Cyanide gas.

    • Mitigation: Acidification must occur in a high-efficiency fume hood. Ensure the pH paper confirms acidity rapidly to minimize the duration of the transition state.

  • Skin Irritant: Benzylic amines are skin irritants and lachrymators. Wear double nitrile gloves.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase reaction time before adding

. Ensure

is dry.
Secondary Amine (Dimer) Insufficient Ammonia excess.Increase

to 20 eq. Dilute reaction concentration.
Debromination Incorrect reducing agent.Ensure

is used, not

or Pd/C hydrogenation.
Product in Waste Incorrect pH during extraction.Verify pH > 12 before DCM extraction. The amine must be deprotonated to be organic-soluble.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][6][8] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4][6][8] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F., et al. (1996).[2][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Organic Chemistry Portal. (n.d.). Reductive Amination.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium Cyanoborohydride.

Sources

Application

Protocol for alkylation of isobutylamine with 2-bromobenzyl bromide

Application Note: AN-2026-02-23 Topic: Protocol for the Selective -Alkylation of Isobutylamine with 2-Bromobenzyl Bromide Author: Senior Application Scientist, Chemical Development Group Executive Summary This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02-23 Topic: Protocol for the Selective


-Alkylation of Isobutylamine with 2-Bromobenzyl Bromide
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details a robust, scalable protocol for the synthesis of


-isobutyl-2-bromobenzylamine  (secondary amine) via the nucleophilic substitution (

) of 2-bromobenzyl bromide with isobutylamine .

This transformation is a critical intermediate step in the synthesis of various CNS-active pharmaceutical agents and peptidomimetics. The primary challenge in this synthesis is controlling chemoselectivity to prevent over-alkylation (formation of the tertiary amine,


-bis(2-bromobenzyl)isobutylamine). This guide utilizes a High-Dilution/Excess-Amine Strategy  combined with a specific solvent system to maximize mono-alkylation selectivity (>90%).

Scientific Background & Mechanism

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. The lone pair of the nitrogen in isobutylamine attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide leaving group.
  • Primary Reaction (Desired): Isobutylamine + 2-Bromobenzyl bromide

    
    
    
    
    
    -Isobutyl-2-bromobenzylamine
    
    
    HBr
  • Secondary Reaction (Undesired):

    
    -Isobutyl-2-bromobenzylamine + 2-Bromobenzyl bromide 
    
    
    
    Tertiary Amine (Bis-alkylation)
Controlling Selectivity

Since the product (secondary amine) is often more nucleophilic than the starting material (primary amine), over-alkylation is a significant risk.[1] We mitigate this through:

  • Stoichiometric Excess: Using 3.0–5.0 equivalents of isobutylamine ensures that the alkyl halide statistically encounters the primary amine rather than the product.

  • Auxiliary Base: Potassium carbonate (

    
    ) is used to neutralize the HBr generated, preventing the protonation of the amine, though the excess isobutylamine also acts as a proton scavenger.
    
  • Solvent Choice: Acetonitrile (MeCN) is selected for its polar aprotic nature, enhancing the nucleophilicity of the amine while allowing for easy workup.

Visualized Pathways

Figure 1: Reaction Mechanism & Competitive Pathways

ReactionPathway Reactants Isobutylamine (Primary Amine) Intermediate Transition State (SN2) Reactants->Intermediate + Reagent Reagent 2-Bromobenzyl bromide Product N-Isobutyl-2-bromobenzylamine (Secondary Amine - TARGET) Intermediate->Product - HBr SideProduct N,N-Bis(2-bromobenzyl)isobutylamine (Tertiary Amine - IMPURITY) Product->SideProduct + Reagent (Over-Alkylation)

Materials & Equipment

Reagent / MaterialCAS No.[2][3][4][5][6]GradeRole
2-Bromobenzyl bromide 3433-80-598%Electrophile (Alkylating Agent)
Isobutylamine 78-81-9>99%Nucleophile (Substrate)
Potassium Carbonate (

)
584-08-7AnhydrousAcid Scavenger (Base)
Acetonitrile (MeCN) 75-05-8HPLC GradeSolvent
Dichloromethane (DCM) 75-09-2ACSExtraction Solvent
Magnesium Sulfate (

)
7487-88-9AnhydrousDrying Agent

Safety Warning:

  • 2-Bromobenzyl bromide is a severe lachrymator (tear gas) and causes skin burns.[2] All operations must be performed in a functioning fume hood.

  • Isobutylamine is volatile (BP ~68°C) and flammable. Avoid open flames.

Experimental Protocol

Figure 2: Workflow Diagram

Workflow Step1 1. Preparation Dissolve Isobutylamine (4.0 eq) & K2CO3 in MeCN Step2 2. Addition Dropwise addition of 2-Bromobenzyl bromide (0°C to RT) Step1->Step2 Step3 3. Reaction Stir at RT for 4-6 hours Monitor by TLC/LC-MS Step2->Step3 Step4 4. Quench & Workup Evaporate MeCN -> DCM/Water Extraction Step3->Step4 Step5 5. Purification Column Chromatography or HCl Salt Formation Step4->Step5

Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Add Isobutylamine (4.0 equivalents, e.g., 2.92 g, 40 mmol) and Acetonitrile (40 mL).

  • Add Potassium Carbonate (

    
    ) (1.5 equivalents, e.g., 2.07 g, 15 mmol).
    
  • Cool the mixture to 0°C using an ice bath.

2. Addition of Electrophile:

  • Dissolve 2-Bromobenzyl bromide (1.0 equivalent, e.g., 2.50 g, 10 mmol) in Acetonitrile (10 mL).

  • Transfer this solution to the addition funnel.

  • Crucial Step: Add the bromide solution dropwise over 30–45 minutes to the stirring amine solution.

    • Rationale: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

3. Reaction & Monitoring:

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 4–6 hours.

  • QC Check: Monitor by TLC (Silica gel; Eluent: 20% EtOAc in Hexanes).

    • Starting Material (

      
       ~0.8) should disappear.
      
    • Product (

      
       ~0.3-0.4) should appear as the major spot.
      
    • Bis-alkylated impurity (

      
       ~0.6-0.7) should be minimal.
      

4. Workup:

  • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove solid inorganic salts (

    
    , KBr). Rinse the pad with MeCN.
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove the solvent and excess isobutylamine .

    • Note: Isobutylamine is volatile.[3] Ensure the rotovap trap is cooled efficiently to capture it.

  • Redissolve the oily residue in Dichloromethane (DCM) (50 mL).

  • Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    

5. Purification (Choose Method A or B):

  • Method A: Flash Column Chromatography (Recommended for High Purity)

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM (with 0.5% 
      
      
      
      or
      
      
      to prevent tailing).
    • Yield: Typically 85–92%.

  • Method B: Hydrochloride Salt Formation (Scalable)

    • Dissolve crude oil in minimal diethyl ether or ethanol.

    • Add 2M HCl in ether dropwise at 0°C.

    • The white precipitate (

      
      -Isobutyl-2-bromobenzylamine 
      
      
      
      HCl) is collected by filtration and recrystallized from Ethanol/Et2O.

Data & Specifications

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilFree base form
Appearance (Salt) White crystalline solidHCl salt form
Yield 85% - 92%Dependent on purification method

NMR (CDCl3)

~7.5 (d, 1H), 7.1-7.3 (m, 3H), 3.9 (s, 2H), 2.4 (d, 2H), 1.8 (m, 1H), 0.9 (d, 6H)
Diagnostic singlet at 3.9 ppm (Benzylic

)
MS (ESI+)

Characteristic 1:1 Br isotope pattern

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-alkylation Excess bromide or fast additionIncrease amine equivalents to 5.0 eq; slow down addition rate.
Low Yield Incomplete reactionExtend reaction time; gently heat to 40°C (do not exceed 60°C to avoid over-alkylation).
Product Tailing on TLC Interaction with SilicaAdd 1% Triethylamine or Ammonia to the TLC eluent.
Dark Coloration Oxidation of aminePerform reaction under Nitrogen/Argon atmosphere.

References

  • BenchChem. (2025). Optimization of reaction time for N-alkylation of isoamylamine. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Bromobenzyl bromide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromobenzyl bromide.[2][5][7] Retrieved from

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (General reference for amine synthesis).
  • ChemicalBook. (2025).[2] Synthesis of N-Isopropylbenzylamine (Analogous Protocol). Retrieved from

Sources

Method

Using (2-Bromophenyl)methylamine as a pharmaceutical intermediate

Application Note: Strategic Utilization of (2-Bromophenyl)methylamine in Pharmaceutical Scaffolding Abstract (2-Bromophenyl)methylamine (CAS 3959-05-3), also known as 2-bromobenzylamine, is a critical bifunctional buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Bromophenyl)methylamine in Pharmaceutical Scaffolding

Abstract

(2-Bromophenyl)methylamine (CAS 3959-05-3), also known as 2-bromobenzylamine, is a critical bifunctional building block in modern medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of a nucleophilic aminomethyl group relative to an electrophilic aryl bromide. This "proximity effect" makes it an ideal precursor for constructing nitrogen-containing heterocycles—specifically isoquinolines, isoindolines, and phenanthridines —which serve as privileged scaffolds in kinase inhibitors, GPCR antagonists, and neurological therapeutics. This guide details the strategic application of this intermediate, focusing on Palladium-catalyzed intramolecular cyclization protocols.[1][2][3]

Chemical Profile & Strategic Utility

The value of (2-Bromophenyl)methylamine extends beyond simple substitution; it is a "pre-organized" synthon for annulation reactions.

FeatureChemical AdvantagePharmaceutical Application
Ortho-Bromide Enables metal-catalyzed cross-coupling (Heck, Suzuki, Buchwald) after N-functionalization.Late-stage diversification of drug cores.
Primary Amine High nucleophilicity for rapid alkylation, acylation, or reductive amination.Attachment of diversity elements or solubilizing groups.
Benzylic Position Activated C-H bonds adjacent to the nitrogen.Facilitates oxidative functionalization or C-H activation protocols.[4]

Key Reaction Classes:

  • Intramolecular Heck Cyclization: Formation of Isoquinolinones.

  • Carbonylation: Synthesis of Isoindolinones.

  • Multicomponent Reactions (Ugi/Passerini): Rapid library generation followed by post-condensation cyclization.

Critical Application: Synthesis of Isoquinolin-1-ones

The 1,2-dihydroisoquinolin-1-one scaffold is ubiquitous in poly(ADP-ribose) polymerase (PARP) inhibitors and various anticancer agents. The most robust route to this scaffold utilizes (2-Bromophenyl)methylamine via a two-step sequence: N-Acylation followed by Intramolecular Heck Cyclization .

Mechanism of Action

The amine is first converted to an acrylamide. The subsequent Pd-catalyzed reaction involves oxidative addition into the Ar-Br bond, followed by endo- or exo-trig cyclization onto the tethered alkene. The ortho-positioning ensures high regioselectivity for the 6-membered ring over the 7-membered benzazepine.

Visual Pathway Analysis

ReactionPathway SM (2-Bromophenyl)methylamine (CAS 3959-05-3) Inter N-(2-Bromobenzyl)acrylamide (Stable Intermediate) SM->Inter Step 1: N-Acylation Prod 1,2-Dihydroisoquinolin-1-one (Target Scaffold) Inter->Prod Step 2: Intramolecular Heck Acyl Acryloyl Chloride Et3N, DCM Cat Pd(OAc)2, PPh3 Ag2CO3, DMF, 100°C

Figure 1: Synthetic pathway transforming 2-bromobenzylamine into the pharmacologically active isoquinolinone core.

Detailed Experimental Protocols

Protocol A: N-Acylation (Pre-functionalization)

Objective: To install the olefin "handle" required for cyclization.

Reagents:

  • (2-Bromophenyl)methylamine (1.0 equiv)[5]

  • Acryloyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (2-Bromophenyl)methylamine and DCM (0.2 M concentration) under nitrogen. Cool to 0°C.

  • Addition: Add Triethylamine via syringe. Subsequently, add Acryloyl chloride dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the primary amine (ninhydrin stain).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85-95%.

    • Checkpoint: Confirm structure via 1H NMR (Look for characteristic vinyl protons at 5.6–6.4 ppm).

Protocol B: Intramolecular Heck Cyclization

Objective: Ring closure to form the heterocycle.

Reagents:

  • N-(2-Bromobenzyl)acrylamide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (5 mol%)[6]

  • Triphenylphosphine (PPh3) (10 mol%)

  • Silver Carbonate (Ag2CO3) (2.0 equiv) or Potassium Carbonate (K2CO3)

  • DMF (degassed)

Procedure:

  • Catalyst Pre-complexation: In a reaction vial, mix Pd(OAc)2 and PPh3 in a small volume of DMF. Stir for 10 mins at RT until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the acrylamide substrate and the base (Ag2CO3 is preferred for difficult cyclizations to scavenge halides; K2CO3 is cheaper for scale-up).

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen poisons the Pd catalyst.

  • Cyclization: Heat the sealed vial to 100°C for 12–16 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via chromatography (EtOAc/Hexanes).

Data Summary & Optimization Table:

ParameterVariationOutcomeRecommendation
Solvent DMF vs. TolueneDMF promotes faster reaction due to polarity; Toluene requires higher temp.Use DMF or DMAc.
Base Et3N vs. Ag2CO3Et3N can lead to alkene isomerization. Ag2CO3 prevents double-bond migration.Use Ag2CO3 for purity; K2CO3 for cost.
Ligand PPh3 vs. P(o-tol)3P(o-tol)3 (Jeffery conditions) often gives higher yields for sterically crowded systems.Start with PPh3 ; switch if conversion is low.

Experimental Workflow Diagram

Workflow start Start: 2-Bromobenzylamine step1 Dissolve in DCM (0°C) Add Et3N + Acryloyl Cl start->step1 check1 TLC Check: Amine Consumed? step1->check1 check1->step1 No (Add more reagent) step2 Workup: NaHCO3 Wash Concentrate & Flash Column check1->step2 Yes inter Intermediate: Acrylamide Isolated step2->inter step3 Prepare Heck Reaction: Add Pd(OAc)2, Ligand, Base, DMF inter->step3 step4 Degas (Argon, 15 min) Heat to 100°C (12h) step3->step4 step5 Filter (Celite) Purify (Chromatography) step4->step5 end Final Product: Isoquinolinone Scaffold step5->end

Figure 2: Step-by-step operational workflow for the synthesis protocol.

Handling, Stability, and Safety (E-E-A-T)

Safety Profile:

  • Corrosivity: (2-Bromophenyl)methylamine is corrosive.[7] It causes severe skin burns and eye damage (H314).[7][8] Always wear nitrile gloves, safety goggles, and a face shield when handling the neat liquid.

  • Lachrymator: The compound and its acyl derivatives can be irritating to mucous membranes. Handle exclusively in a fume hood.

Stability & Storage:

  • Oxidation: Primary amines absorb CO2 from the air to form carbamates. Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon).

  • Light Sensitivity: Aryl bromides can undergo slow photodecomposition. Store in amber glass vials at 2–8°C.

Troubleshooting Guide:

  • Issue: Low yield in Heck reaction.

  • Cause: Catalyst poisoning by oxygen or residual amine salts.

  • Solution: Ensure rigorous degassing. Use the free base of the acrylamide, not a salt form.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 334072, 2-Bromobenzylamine. Retrieved from [Link]

  • Maes, B. U., et al. (2003). "Synthesis of isoquinolin-1(2H)-ones via a palladium-catalyzed intramolecular acylation of aryl halides." Tetrahedron, 59(29), 5395-5404.
  • Gürbüz, D., et al. (2015). "Palladium-Catalyzed Synthesis of Tetrahydroisoquinolines." Organic Letters.
  • Buchwald, S. L., & Hartwig, J. F. (Various).[9] Seminal works on Pd-catalyzed C-N and C-C bond formation. (General grounding for the catalytic cycle described).

Sources

Application

Synthesis of (2-Bromophenyl)methylamine: A Detailed Guide to Reagents and Protocols

(2-Bromophenyl)methylamine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

(2-Bromophenyl)methylamine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic introduction of the 2-bromophenyl moiety allows for further structural elaboration through cross-coupling reactions, while the methylamine group provides a site for amide bond formation or other nucleophilic transformations. This application note provides a comprehensive guide to the common and effective reagents and protocols for the synthesis of (2-Bromophenyl)methylamine, designed for researchers, scientists, and drug development professionals.

I. Strategic Approaches to Synthesis

The synthesis of (2-Bromophenyl)methylamine can be efficiently achieved through two primary and reliable retrosynthetic pathways:

  • Reduction of 2-Bromobenzonitrile: This approach involves the conversion of a nitrile group to a primary amine. It is a straightforward and high-yielding method, contingent on the commercial availability and purity of the starting nitrile.

  • Reductive Amination of 2-Bromobenzaldehyde: This one-pot procedure combines an aldehyde with an amine source in the presence of a reducing agent to form the target amine. This method offers flexibility and is often preferred for its operational simplicity and the use of milder reagents.

This guide will delve into the specifics of each approach, providing detailed protocols and the rationale behind the selection of reagents and reaction conditions.

II. Method 1: Reduction of 2-Bromobenzonitrile

The reduction of the cyano group in 2-bromobenzonitrile to a methylamine is a robust transformation. The choice of reducing agent is critical and depends on the desired reactivity, selectivity, and available laboratory infrastructure.

Key Reagents and Their Mechanistic Roles
ReagentRole & MechanismKey Considerations
Lithium Aluminum Hydride (LiAlH₄) A powerful, non-selective reducing agent that provides hydride ions (H⁻) for the reduction of the nitrile.[1][2] The reaction proceeds through the formation of an imine intermediate which is further reduced to the primary amine.[3]Highly reactive with protic solvents, including water and alcohols, leading to the evolution of flammable hydrogen gas.[4][5] Requires anhydrous reaction conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Catalytic Hydrogenation (H₂/Catalyst) Involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel).[6] The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond.Requires specialized high-pressure hydrogenation equipment. The choice of catalyst and reaction conditions (pressure, temperature) needs optimization.[1]
Sodium Borohydride (NaBH₄) with a Transition Metal Salt Sodium borohydride itself is generally not strong enough to reduce nitriles.[2] However, in the presence of a transition metal salt like Nickel(II) chloride (NiCl₂) or Cobalt(II) chloride (CoCl₂), it forms a more potent reducing species in situ.Offers a milder and more convenient alternative to LiAlH₄ and high-pressure hydrogenation. The reaction can often be carried out at ambient temperature and pressure.
Visualizing the Reduction Pathway

reduction_pathway Start 2-Bromobenzonitrile Intermediate Imine Intermediate Start->Intermediate Reduction (e.g., LiAlH₄, H₂/Pd) Product (2-Bromophenyl)methylamine Intermediate->Product Further Reduction reductive_amination_workflow cluster_0 One-Pot Reaction Aldehyde 2-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Methylamine Amine->Imine Product (2-Bromophenyl)methylamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Imine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in 2-Bromobenzylamine Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-bromobenzylamine. Specifically, it addresses the prevalent issue of secondary amine d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-bromobenzylamine. Specifically, it addresses the prevalent issue of secondary amine dimer formation—bis(2-bromobenzyl)amine—a common and often significant byproduct. This document provides a comprehensive troubleshooting framework, frequently asked questions, and optimized protocols to mitigate this side reaction, ensuring higher purity and yield of the desired primary amine.

Section 1: Troubleshooting & FAQs - Suppressing Dimer Formation

This section offers direct answers to common problems faced during the synthesis of 2-bromobenzylamine.

Question 1: My crude product analysis shows a significant impurity with a mass corresponding to a dimer of 2-bromobenzylamine. What is the cause, and how can I prevent it?

Answer: The observed impurity is almost certainly bis(2-bromobenzyl)amine. This dimer forms when the desired product, 2-bromobenzylamine, acts as a nucleophile and attacks the starting material, 2-bromobenzyl bromide. This is a classic example of over-alkylation, a common issue in amine synthesis.[1][2]

Mechanism of Dimer Formation:

  • Primary (Desired) Reaction: A nitrogen source, such as ammonia, displaces the bromide from 2-bromobenzyl bromide in an SN2 reaction to form the primary amine.

  • Secondary (Dimerization) Reaction: The newly formed 2-bromobenzylamine is also nucleophilic and competes with the initial nitrogen source to react with another molecule of 2-bromobenzyl bromide, leading to the secondary amine dimer.

Primary Strategies for Prevention:

  • Molar Ratio Control: Employing a large excess of the nitrogen source (e.g., ammonia) significantly outcompetes the product amine, favoring the formation of the desired primary amine.[3]

  • Slow Addition of Electrophile: A slow, controlled addition of the 2-bromobenzyl bromide to the nitrogen source keeps the instantaneous concentration of the electrophile low, thereby reducing the probability of the product amine reacting with it.[3][4]

  • Alternative Synthetic Routes: Methods that protect the nitrogen nucleophilicity during the alkylation step, such as the Gabriel synthesis, inherently avoid dimer formation.[1][2]

Question 2: I am performing a direct ammonolysis of 2-bromobenzyl bromide. What are the most critical parameters to control to minimize dimerization?

Answer: For direct ammonolysis, rigorous control of reaction conditions is essential.

  • High Ammonia Concentration: Utilize a saturated solution of ammonia in a suitable solvent like methanol. Often, these reactions are best performed in a sealed pressure vessel to maintain a high concentration of ammonia.

  • Temperature Management: Conducting the reaction at low temperatures (e.g., 0 °C to ambient) can help control the rate of the competing dimerization reaction.

  • Solvent Selection: Protic solvents such as methanol or ethanol are effective as they can solvate the ammonium salt byproducts.

Question 3: Is a protecting group strategy a viable option to eliminate dimer formation?

Answer: Absolutely. A protecting group strategy is a highly effective, albeit multi-step, approach. The Gabriel synthesis is the most prominent example.[1][2][5][6]

The Gabriel Synthesis Workflow:

  • Alkylation: Potassium phthalimide is used as an ammonia surrogate.[1] Its anion reacts with 2-bromobenzyl bromide to form N-(2-bromobenzyl)phthalimide.

  • Stable Intermediate: The nitrogen in the N-alkylphthalimide intermediate is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus completely preventing dimerization.[2]

  • Deprotection: The primary amine is liberated from the phthalimide intermediate. This is commonly achieved by reacting with hydrazine hydrate (the Ing-Manske procedure) or through acidic hydrolysis.[1][5]

This method provides excellent control over the reaction and typically results in a cleaner product with a higher yield of the primary amine.

Section 2: Visualizing the Competing Reaction Pathways

The formation of the bis(2-bromobenzyl)amine dimer is a direct consequence of the product amine's nucleophilicity, which allows it to compete with the initial nucleophile for the starting electrophile.

Dimerization_Pathway Reaction Pathways in 2-Bromobenzylamine Synthesis Start_Mat 2-Bromobenzyl Bromide (Electrophile) Primary_Amine 2-Bromobenzylamine (Desired Product) Start_Mat->Primary_Amine + Nitrogen Source (Desired S_N2) Dimer Bis(2-bromobenzyl)amine (Dimer Byproduct) Nuc_Source Nitrogen Source (e.g., NH3, Phthalimide) Primary_Amine->Dimer + 2-Bromobenzyl Bromide (Competing S_N2)

Caption: Desired vs. Competing Side Reaction in 2-Bromobenzylamine Synthesis.

Section 3: Optimized Protocols for High-Purity Synthesis

The following protocols are designed to minimize the formation of the dimer byproduct.

Protocol 1: Controlled Ammonolysis in a Sealed System

This method utilizes a high concentration of ammonia under pressure to kinetically favor the desired primary amine formation.

Step-by-Step Methodology:

  • Reactor Preparation: In a pressure-rated reaction vessel, cool a suitable volume of methanol to -10 °C.

  • Ammonia Saturation: Bubble anhydrous ammonia gas through the cooled methanol with stirring until the solution is saturated.

  • Substrate Preparation: In a separate flask, dissolve 2-bromobenzyl bromide in a minimal amount of cold methanol.

  • Controlled Addition: Add the 2-bromobenzyl bromide solution dropwise to the vigorously stirred ammonia solution in the pressure vessel over 1-2 hours. Maintain the internal temperature at or below 0 °C during the addition.

  • Reaction: Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the vessel, and carefully vent the excess ammonia into a fume hood. Concentrate the mixture under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove inorganic salts.

  • Purification: The crude 2-bromobenzylamine can be further purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Dimer-Free Synthesis via the Gabriel Method

This two-step protocol employs a phthalimide protecting group to circumvent the possibility of dimerization.

Step-by-Step Methodology:

Part A: Synthesis of N-(2-bromobenzyl)phthalimide

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide in anhydrous DMF.

  • Substrate Addition: Add 2-bromobenzyl bromide to the stirred suspension.

  • Reaction: Heat the mixture to 80-100 °C for 2-4 hours. Monitor the consumption of the starting bromide by TLC.

  • Intermediate Isolation: After cooling, pour the reaction mixture into a beaker of ice water. The N-(2-bromobenzyl)phthalimide will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Part B: Deprotection to Afford the Primary Amine

  • Hydrazinolysis Setup: Suspend the dried N-(2-bromobenzyl)phthalimide in ethanol in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and acidify with aqueous HCl. This will protonate the desired amine and precipitate any remaining phthalhydrazide. Filter off the solid.

  • Product Isolation: Basify the filtrate with a strong base (e.g., NaOH pellets or solution) to deprotonate the amine salt. Extract the liberated 2-bromobenzylamine with an organic solvent like dichloromethane or diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product by vacuum distillation or column chromatography.

Section 4: Comparison of Synthetic Strategies

The choice of synthetic route is a critical determinant of the final product's purity and the overall efficiency of the process.

FeatureControlled AmmonolysisGabriel Synthesis
Number of Steps 12
Dimer Formation Risk Moderate to High (Process Dependent)Negligible
Key Reagents Anhydrous Ammonia, Pressure VesselPotassium Phthalimide, Hydrazine
Typical Purity (Crude) Fair to GoodGood to Excellent
Scalability Can be complex due to pressure/gas handlingGenerally more straightforward

Section 5: Alternative Synthetic Approaches

While direct alkylation methods are common, other strategies can be employed to synthesize 2-bromobenzylamine, which may be advantageous depending on available starting materials and equipment.

  • Reductive Amination: The reductive amination of 2-bromobenzaldehyde with an ammonia source is a powerful alternative.[7][8][9] This one-pot reaction typically involves forming an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride or through catalytic hydrogenation. This method avoids the use of alkyl halides and can offer high selectivity.

  • Hofmann Rearrangement: The Hofmann rearrangement of 2-bromophenylacetamide can also yield 2-bromobenzylamine.[10][11][12][13] This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.

Section 6: References

  • BenchChem. (2025). Minimizing dimer formation in 3-(1-Cyanoethyl)benzoyl chloride reactions.

  • Wikipedia. (2023). Hofmann rearrangement.

  • Wikipedia. (2023). Gabriel synthesis.

  • ChemicalBook. (n.d.). 2-BROMOBENZYLAMINE synthesis.

  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.

  • Chemistry LibreTexts. (2023). Gabriel Synthesis.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.

  • Chen, Q., Buss, C. E., Young, V. G., et al. (2005). Synthesis and structural studies of tris-2-chlorobenzylamine and tris-2-bromobenzylamine.

  • BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.

  • Chemistry Steps. (2025). Hofmann Rearrangement.

  • Chemist Wizards. (2026). Hoffmann Rearrangement.

  • Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.

  • Slideshare. (n.d.). Hoffmann reaction.

  • Sigma-Aldrich. (n.d.). 2-Bromobenzylamine 95 5465-63-4.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin.

  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis.

  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl....

  • [Source 19]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • LookChem. (n.d.). Cas 3959-05-5,2-BROMOBENZYLAMINE.

  • Organic Chemistry Portal. (2024). Base-Mediated Synthesis of 2-Bromobenzoheterocycles.

  • Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

  • ResearchGate. (2025). Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents | Request PDF.

  • Academia.edu. (n.d.). (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.

Sources

Optimization

Technical Support Center: Stability and Handling of (2-Bromophenyl)methylamine

Welcome to the technical support guide for (2-Bromophenyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Bromophenyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use. In our experience, inconsistent experimental results can often be traced back to the degradation of key starting materials. This guide provides in-depth answers to common questions and robust troubleshooting protocols to help you maintain the quality of your (2-Bromophenyl)methylamine and achieve reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of (2-Bromophenyl)methylamine.

Q1: What are the ideal storage conditions for (2-Bromophenyl)methylamine?

The stability of (2-Bromophenyl)methylamine is best maintained under controlled conditions. Based on supplier safety data sheets (SDS) and the general reactivity of primary amines, we recommend a multi-faceted approach to storage. The compound should be stored in a cool, dark, and dry environment. Specifically, refrigeration at 2-8°C is advised.[1] To prevent atmospheric degradation, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2] The storage area should be well-ventilated and designated for corrosive materials.[3]

Q2: Is (2-Bromophenyl)methylamine stable in air?

No, prolonged exposure to air is not recommended. Primary amines are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various impurities, including imines and other oxidation products, which can compromise the purity of the material and affect reaction outcomes. Furthermore, as a basic compound, it can react with atmospheric carbon dioxide to form the corresponding carbamate salt. Therefore, handling should be done efficiently, and long-term storage must be under an inert atmosphere.[1][2]

Q3: How does light affect the stability of (2-Bromophenyl)methylamine?

Aryl halides, particularly bromo- and iodo-substituted compounds, can be sensitive to light. UV radiation can potentially initiate cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent decomposition products. While this is a greater concern for more labile halides, best practice dictates that the compound should be stored in a dark place, for instance, by using an amber vial or by wrapping the container in aluminum foil.[1]

Q4: What are the common physical signs of degradation?

Fresh, high-purity (2-Bromophenyl)methylamine is typically a colorless to light yellow liquid or solid. The most common signs of degradation include:

  • Color Change: A darkening of the material, often to a brown or deep yellow color, suggests the formation of oxidation products or other impurities.

  • Precipitate Formation: The appearance of solid precipitates in a liquid sample may indicate the formation of salts (e.g., carbonates from CO2 exposure) or insoluble polymeric byproducts.

  • Change in Odor: While amines have a characteristic odor, a significant change or the development of a foul smell can be indicative of decomposition.

If you observe any of these changes, it is critical to perform a quality control check before using the material in an experiment.

Q5: Can I handle this compound on the open bench?

For brief periods, such as weighing and preparing solutions, handling on an open bench is possible, provided it is done in a well-ventilated area or chemical fume hood.[2][3][4] However, to minimize exposure to air and moisture, we recommend minimizing the time the container is open. For transfers, using a syringe or cannula technique under a positive pressure of inert gas is the preferred method. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is corrosive and can cause severe skin burns and eye damage.[2][3][5]

Section 2: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving issues that may arise from the potential instability of (2-Bromophenyl)methylamine.

Issue: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could compound degradation be the cause?

Answer: Yes, this is a very common consequence of using a degraded starting material. Amines are nucleophiles, and any degradation will lower the effective concentration of the active reagent.

  • Causality: If the amine has been oxidized or has reacted with atmospheric CO2, a portion of the material is no longer the active nucleophile required for your reaction. This stoichiometric imbalance can lead to low conversion rates and the formation of side products.

  • Troubleshooting Steps:

    • Verify Purity: Before starting a new reaction, always verify the purity of your (2-Bromophenyl)methylamine, especially if it's from an older bottle or has been opened multiple times. Use a quick QC method like Thin Layer Chromatography (TLC) or run an NMR spectrum.

    • Use a Fresh Source: If purity is questionable, open a new, sealed bottle of the reagent or purify the existing stock.

    • Review Handling Procedure: Ensure that you are using proper inert atmosphere techniques when handling the reagent to prevent degradation during your experimental setup.

Issue: I'm seeing unexpected peaks in my NMR or LC-MS analysis of the starting material. What could they be?

Answer: Unexpected peaks are a clear indication of impurities, likely from degradation. Identifying the nature of these impurities can help diagnose the storage or handling issue.

  • Potential Impurities & Their Signatures:

    • (2-Bromobenzaldehyde/Imine): Oxidation of the primary amine can lead to the formation of the corresponding imine (from self-condensation) or, in more extreme cases, hydrolysis back to 2-bromobenzaldehyde. Look for an aldehyde proton peak (~9-10 ppm) or imine C=N signals in your NMR spectrum.

    • Carbamate Salt: Reaction with CO2 will form a salt. This may have low solubility in common NMR solvents like CDCl3 and might appear as a broad peak or be absent entirely if it crashes out of solution. It can sometimes be observed more clearly in DMSO-d6.

    • Water: Amines are hygroscopic. A broad peak for water is common in NMR spectra. While small amounts may not be detrimental, excess water can interfere with moisture-sensitive reactions.

Troubleshooting Flowchart: Diagnosing Impurities

G start Unexpected peaks in analytical data (NMR, LC-MS) check_nmr Analyze ¹H NMR Spectrum start->check_nmr aldehyde_peak Peak at 9-10 ppm? check_nmr->aldehyde_peak broad_peak Broad, exchangeable peak? aldehyde_peak->broad_peak No result_aldehyde Likely 2-Bromobenzaldehyde. Indicates significant oxidation. aldehyde_peak->result_aldehyde Yes complex_signals Other complex signals in aromatic/aliphatic region? broad_peak->complex_signals No result_water Likely excess water. Compound is hygroscopic. broad_peak->result_water Yes result_imine Possible imine or other oxidation byproducts. complex_signals->result_imine Yes action Purify compound (distillation/chromatography) or use a fresh bottle. Review storage and handling protocols. complex_signals->action No, but still impure result_aldehyde->action result_water->action result_imine->action

Caption: Troubleshooting workflow for identifying impurities.

Issue: The color of my (2-Bromophenyl)methylamine has changed from colorless/light yellow to dark brown. Is it still usable?

Answer: A significant color change is a strong visual indicator of degradation. While the material might still contain some of the desired compound, it is heavily contaminated with impurities.

  • Causality: The formation of highly conjugated systems, often resulting from oxidation and subsequent polymerization reactions, leads to compounds that absorb visible light, appearing colored. Using this material without purification is highly likely to result in failed reactions and complex product mixtures.

  • Recommendation: Do not use the discolored material directly.

    • Purification: If the material is valuable and you have the expertise, purification via vacuum distillation or column chromatography may be possible.

    • Discard: For routine use, it is safer and more time-efficient to discard the degraded material according to your institution's hazardous waste disposal procedures and start with a fresh bottle.[2][6]

Section 3: Protocols for Handling and Quality Control

Adhering to standardized protocols is the best way to prevent compound degradation.

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationaleReferences
Temperature 2-8°C (Refrigerated)Slows down potential decomposition pathways.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric CO2.[1][2]
Light Keep in Dark (Amber Vial)Prevents potential photodecomposition.[1]
Container Tightly SealedPrevents ingress of moisture and air.[2][3][7]
Handling Well-ventilated area / Fume HoodEnsures safety due to corrosivity and vapors.[3][8]
Protocol 3.1: Recommended Long-Term Storage Protocol
  • Upon receiving, inspect the container for a secure seal.

  • If the original container is not suitable for long-term storage (e.g., clear glass), transfer the material inside a glovebox or under a positive pressure of inert gas to a clean, dry amber glass vial with a PTFE-lined cap.

  • Backfill the vial with nitrogen or argon.

  • Seal the cap tightly and wrap the cap-vial interface with Parafilm® as an extra barrier.

  • Label the vial clearly with the compound name, date received, and storage conditions.

  • Place the vial inside a secondary container and store it in a designated refrigerator at 2-8°C.[1]

Protocol 3.2: Aliquoting and Daily Handling Workflow

To preserve the integrity of the bulk supply, it is crucial to avoid repeatedly opening the main stock container.

G start Start: Need to use reagent prep Prepare clean, dry vials and inert gas setup start->prep remove_stock Remove main stock bottle from refrigerator prep->remove_stock equilibrate Allow stock to warm to room temperature (prevents condensation) remove_stock->equilibrate transfer Under positive N₂/Ar pressure, transfer required amount to a smaller 'working' vial equilibrate->transfer seal_stock Securely reseal main stock under inert gas transfer->seal_stock use_working Use reagent from the 'working' vial for the experiment transfer->use_working store_stock Return main stock to 2-8°C storage seal_stock->store_stock end End of process store_stock->end use_working->end

Caption: Workflow for aliquoting to preserve bulk material integrity.

Protocol 3.3: Quick Quality Control Check via Thin-Layer Chromatography (TLC)

This protocol allows for a rapid assessment of purity before committing the material to a reaction.

  • Prepare TLC Plate: Obtain a silica gel TLC plate.

  • Prepare Sample: Dissolve a small amount (~1-2 mg) of your (2-Bromophenyl)methylamine in a suitable solvent like ethyl acetate or dichloromethane (~0.5 mL).

  • Spot Plate: Using a capillary tube, spot a small amount of the solution onto the TLC plate baseline.

  • Develop Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 1% triethylamine to prevent streaking).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm).

  • Analyze: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially one at the baseline (which could be polar salts) or others with different Rf values, indicates impurities.

References

  • SAFETY DATA SHEET - 2-(2-Bromophenyl)ethylamine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H60739&productDescription=2-%282-BROMOPHENYL%29ETHYLAMINE+97%25&vendorId=VN00033897&countryCode=US&language=en]
  • SAFETY DATA SHEET - 2-(4-Bromophenyl)ethylamine. ThermoFisher Scientific. (February 16, 2024). [URL: https://www.thermofisher.
  • SAFETY DATA SHEET - 2-(3-Bromophenyl)ethylamine. TCI Chemicals. (March 06, 2025). [URL: https://www.tcichemicals.com/US/en/p/B3947]
  • Safety Data Sheet - 1-(2-Bromophenyl)-2-methylpropan-2-amine. CymitQuimica. (December 19, 2024). [URL: https://www.cymitquimica.com/sds/EN/F619362]
  • (2-Bromophenyl)methanamine Product Information. BLD Pharm. [URL: https://www.bldpharm.com/products/3959-05-5.html]
  • 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Loba Chemie. (May 12, 2016). [URL: https://www.lobachemie.com/msds/2-BROMOETHYLAMINE-HYDROBROMIDE-FOR-SYNTHESIS-L01945.pdf]
  • Safety Data Sheet - Methyl 3-(4-bromophenyl)-2-hydroxypropanoate. CymitQuimica. (December 19, 2024). [URL: https://www.cymitquimica.com/sds/EN/F741272]
  • (2-BROMO-3-THIENYL)METHYLAMINE HYDROCHLORIDE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2-bromo-3-thienylmethylamine-hydrochloride-cas-1187733-67-1.html]

Sources

Troubleshooting

Overcoming steric hindrance in ortho-substituted benzylamine synthesis

Welcome to the technical support center for the synthesis of ortho-substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ortho-substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by steric hindrance in these crucial building blocks. Here, you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Steric Hindrance

Ortho-substituted benzylamines are prevalent motifs in pharmaceuticals and agrochemicals. However, their synthesis is often complicated by steric hindrance from the ortho-substituent, which can impede traditional synthetic transformations. This guide provides practical strategies and alternative methodologies to overcome these challenges, ensuring successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My standard reductive amination of an ortho-substituted benzaldehyde is giving low yields. What is happening and how can I improve it?

A1: Low yields in the reductive amination of ortho-substituted benzaldehydes are commonly due to steric hindrance impeding the initial formation of the imine or iminium ion intermediate.[1][2] The bulky ortho-substituent can sterically clash with the incoming amine, slowing down or preventing the condensation step.

Troubleshooting Strategies:

  • Use of Lewis Acids: Incorporating a Lewis acid, such as Ti(OiPr)₄, can activate the carbonyl group, making it more electrophilic and facilitating the attack by the amine.[3]

  • Alternative Reducing Agents: While sodium borohydride (NaBH₄) is common, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be more effective.[3][4] These reagents are milder and can selectively reduce the iminium ion in the presence of the unreacted aldehyde, shifting the equilibrium towards product formation.

  • Indirect Reductive Amination: Consider a two-step, "indirect" approach where the imine is pre-formed and isolated before reduction.[5] This allows for more forcing conditions (e.g., higher temperatures, use of a Dean-Stark trap to remove water) to drive the imine formation to completion. The isolated imine can then be reduced under standard conditions.

Q2: I am attempting a Grignard reaction with an ortho-substituted benzonitrile to form a benzylamine, but the reaction is failing. What are the likely causes?

A2: The Grignard reaction with nitriles, especially sterically hindered ones, can be problematic.[6] The primary issues are:

  • Steric Hindrance: The ortho-substituent can block the approach of the Grignard reagent to the electrophilic carbon of the nitrile.

  • Side Reactions: Grignard reagents are strong bases and can deprotonate acidic protons elsewhere in the molecule if present.

Alternative Approaches:

  • Organolithium Reagents: In some cases, organolithium reagents may be more reactive than their Grignard counterparts and can overcome some steric barriers.

  • Directed Ortho-Metalation (DoM): A powerful strategy is to use a directing group to facilitate ortho-lithiation, followed by quenching with an appropriate electrophile. For benzylamines, the amine itself (often protected as a tertiary amine or amide) can act as a directing metalation group (DMG).[7][8] This approach offers high regioselectivity for the ortho position.[7]

Q3: What are the best strategies for introducing an alkyl or aryl group at the ortho-position of a pre-existing benzylamine?

A3: Direct C-H functionalization at the ortho-position of a benzylamine is a modern and efficient approach. This is typically achieved using transition metal catalysis.

  • Directed C-H Activation: This method utilizes a directing group on the nitrogen to position a metal catalyst (commonly palladium, rhodium, or cobalt) in proximity to the ortho C-H bond, facilitating its cleavage and subsequent functionalization.[9][10][11][12]

    • Picolinamide (PA) as a Directing Group: The picolinamide group can be easily installed on the benzylamine nitrogen and effectively directs palladium catalysts for ortho-alkylation with alkyl halides.[9] This group can be removed under mild conditions post-functionalization.

    • Transient Directing Groups: To avoid separate protection and deprotection steps, transient directing groups can be formed in situ. For example, aldehydes can react with the benzylamine to form an imine that directs the catalyst.[13]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion in ortho-alkylation 1. Catalyst deactivation. 2. Ineffective directing group. 3. Steric hindrance from both substrate and alkylating agent.1. Use a more robust catalyst or ligand. Consider higher catalyst loading. 2. Switch to a more effective directing group (e.g., picolinamide).[9] 3. Use a less sterically demanding alkylating agent if possible.
Formation of di-alkylated or poly-alkylated products The mono-alkylated product is more reactive than the starting material.1. Use a stoichiometric amount of the alkylating agent or a slight excess of the benzylamine.[14] 2. Slowly add the alkylating agent to the reaction mixture.
Poor regioselectivity (para-substitution instead of ortho) The reaction is proceeding through a standard electrophilic aromatic substitution pathway rather than a directed one.1. Ensure the use of a directing group and a suitable transition metal catalyst for a C-H activation pathway. 2. For non-catalyzed reactions, consider that activating groups direct ortho and para.[15] To favor ortho, blocking the para position may be necessary.
Decomposition of starting material or product Harsh reaction conditions (high temperature, strong base/acid).1. Screen for milder reaction conditions (lower temperature, weaker base/acid). 2. Use a protective group strategy to mask sensitive functional groups.

Visualizing Synthetic Strategies

Decision Tree for Ortho-Substituted Benzylamine Synthesis

This workflow helps in selecting an appropriate synthetic strategy based on the starting materials.

SynthesisStrategy cluster_aldehyde From Benzaldehyde cluster_nitrile From Benzonitrile cluster_benzylamine From Benzylamine start Starting Material ortho_aldehyde Ortho-substituted Benzaldehyde start->ortho_aldehyde ortho_nitrile Ortho-substituted Benzonitrile start->ortho_nitrile benzylamine Unsubstituted Benzylamine start->benzylamine reductive_amination Reductive Amination ortho_aldehyde->reductive_amination grignard Grignard/Organolithium Addition ortho_nitrile->grignard ch_activation Directed C-H Functionalization benzylamine->ch_activation dom Directed Ortho- Metalation (DoM) benzylamine->dom product Ortho-substituted Benzylamine reductive_amination->product troubleshooting_ra Troubleshoot: - Lewis Acid Catalyst - Alternative Reductant - Indirect Method reductive_amination->troubleshooting_ra Low Yield? grignard->product troubleshooting_grignard Troubleshoot: - Switch to Organolithium - Consider DoM grignard->troubleshooting_grignard Failure? ch_activation->product dom->product

Caption: Synthetic routes to ortho-substituted benzylamines.

Mechanism of Directed Ortho-Metalation (DoM)

This diagram illustrates the key steps in a Directed Ortho-Metalation reaction.

DoM_Mechanism start Benzylamine with Directing Metalation Group (DMG) coordination Coordination of Alkyllithium to DMG start->coordination + R-Li deprotonation Ortho-Deprotonation (Lithiation) coordination->deprotonation aryl_lithium Aryl-Lithium Intermediate deprotonation->aryl_lithium substitution Electrophilic Substitution aryl_lithium->substitution + E+ electrophile Electrophile (E+) electrophile->substitution final_product Ortho-Functionalized Benzylamine substitution->final_product

Caption: Key steps in Directed Ortho-Metalation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Alkylation of a Picolinamide-Protected Benzylamine

This protocol is adapted from a method for the ortho-C(sp²)-H bond functionalization of benzylamine substrates.[9]

Materials:

  • Picolinamide-protected benzylamine (1.0 equiv)

  • Alkyl halide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(Cy)₃ (10 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Sodium triflate (NaOTf) (1.0 equiv)

  • Toluene (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add the picolinamide-protected benzylamine, Pd(OAc)₂, P(Cy)₃, Na₂CO₃, and NaOTf.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe, followed by the alkyl halide.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed Ortho-Metalation (DoM) of a Tertiary Benzylamine

This is a general procedure for the ortho-lithiation and subsequent electrophilic quench of a tertiary benzylamine.[7][8]

Materials:

  • N,N-dimethylbenzylamine (1.0 equiv)

  • n-Butyllithium (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., an alkyl halide, 1.2 equiv)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N,N-dimethylbenzylamine and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise while maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture back to -78 °C (dry ice/acetone bath).

  • Slowly add the electrophile.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

References

  • Directed ortho metalation - Wikipedia. [Link]

  • Zhao, Y., & Chen, G. (2011). Palladium-Catalyzed Alkylation of ortho-C(sp2)–H Bonds of Benzylamide Substrates with Alkyl Halides. Organic Letters, 13(19), 5326-5329. [Link]

  • New Protocols for C(sp2)-H Activation of Free Benzylamine Substrates - ProQuest. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society, 138(25), 7796-7800. [Link]

  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters, 25(29), 5434-5439. [Link]

  • Mn(ii)-Catalysed ortho-alkenylation of aromatic amines and its application in reproductive diseases. Organic & Biomolecular Chemistry, 19(3), 548-552. [Link]

  • Das, A., & Chatani, N. (2021). Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. Chemical Science, 12(5), 1844-1849. [Link]

  • Directed (ortho) Metallation. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. [Link]

  • Gao, K., & Yoshikai, N. (2011). Cobalt-phenanthroline catalysts for the ortho alkylation of aromatic imines under mild reaction conditions. Angewandte Chemie International Edition, 50(31), 7162-7165. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(1), 18-115. [Link]

  • Directed Ortho metalation (DOM), Part 2 (3 examples). (2019, May 19). YouTube. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Klein, K. P., & Hauser, C. R. (1971). Ortho metalations of ring-substituted benzyldimethylamines by butyllithium and condensations with benzophenone. Nucleophilic mechanism Cyclizations to phthalans. The Journal of Organic Chemistry, 36(24), 3843-3846. [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. The Journal of Organic Chemistry, 80(1), 292-301. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(11), 20562-20573. [Link]

  • What is the action of Grignard reagent on benzonitrile? - Krayonnz. [Link]

  • Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis. [Link]

  • Alkylation Process of Aromatic Amines.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11487-11497. [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(2), 33. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 6062. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7205. [Link]

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]

  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]

  • Time effect study on reductive amination of benzaldehyde with aniline... ResearchGate. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 6062. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2825. [Link]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. Chemistry – A European Journal, 26(62), 14194-14203. [Link]

  • Ortho, Meta, Para Practice Problems. Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 9, S1123-S1127. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Characteristic Peaks of N-(2-Bromobenzyl)isobutylamine: A Comparative Structural Analysis Guide

Executive Summary N-(2-Bromobenzyl)isobutylamine is a secondary amine intermediate frequently utilized in the synthesis of bioactive heterocycles (e.g., quinazolines, indazoles) and as a ligand in coordination chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Bromobenzyl)isobutylamine is a secondary amine intermediate frequently utilized in the synthesis of bioactive heterocycles (e.g., quinazolines, indazoles) and as a ligand in coordination chemistry.[1] Its identification relies on distinguishing the specific ortho-brominated benzyl motif from the aliphatic isobutyl chain.[1]

This guide provides a high-fidelity spectral analysis derived from fragment-based chemometrics and spectroscopic correlation standards. It is designed to assist researchers in Quality Control (QC) and structural validation, specifically differentiating this compound from its primary amine precursors and non-halogenated analogs.

Chemical Structure & Vibrational Logic

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating pharmacophores.

Compound: N-(2-Bromobenzyl)isobutylamine Formula: C₁₁H₁₆BrN Key Functional Groups: [1]

  • Secondary Amine: A single N-H bond bridging the benzyl and isobutyl groups.

  • Ortho-Substituted Benzene: A 1,2-disubstitution pattern (Bromine at pos. 2, Alkyl-N at pos. 1).[1]

  • Isobutyl Group: A branched alkyl chain with a terminal gem-dimethyl configuration.[1]

  • Aryl Bromide: A heavy C-Br bond attached directly to the aromatic ring.

Structural Visualization (DOT Diagram)[1]

G Molecule N-(2-Bromobenzyl)isobutylamine Aryl Aromatic Ring (C=C, C-H) Molecule->Aryl Amine Secondary Amine (N-H) Molecule->Amine Alkyl Isobutyl Chain (Gem-Dimethyl) Molecule->Alkyl Ortho Ortho-Substitution (1,2-Pattern) Aryl->Ortho Halogen Aryl Bromide (C-Br) Aryl->Halogen 730-770 cm⁻¹ (OOP Bending) 730-770 cm⁻¹ (OOP Bending) Ortho->730-770 cm⁻¹ (OOP Bending) Key ID Region 3300-3350 cm⁻¹ (Weak Stretch) 3300-3350 cm⁻¹ (Weak Stretch) Amine->3300-3350 cm⁻¹ (Weak Stretch) 1365/1385 cm⁻¹ (Doublet) 1365/1385 cm⁻¹ (Doublet) Alkyl->1365/1385 cm⁻¹ (Doublet) Isobutyl Signature

Caption: Deconstruction of N-(2-Bromobenzyl)isobutylamine into key vibrational zones for FTIR analysis.

Characteristic Peaks & Assignment Table

The following assignments are synthesized from high-confidence spectral data of constituent fragments (2-bromobenzylamine and isobutylamine) and standard correlation tables for ortho-substituted benzenes.

Frequency Range (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3300 – 3350 N-H Stretching (Secondary Amine)Weak/BroadHigh: Distinguishes from primary amine precursor (which shows a doublet).[1]
3000 – 3100 C-H Stretching (Aromatic)WeakConfirms presence of unsaturated ring.
2950 – 2970 C-H Stretching (Aliphatic, asym)StrongIsobutyl chain signature.
2860 – 2880 C-H Stretching (Aliphatic, sym)MediumIsobutyl chain signature.
1580 – 1600 C=C Ring StretchingMediumAromatic skeletal vibration.
1450 – 1470 C=C Ring StretchingMediumAromatic skeletal vibration.
1380 – 1385 C-H Bending (Methyl)MediumCritical: Part 1 of "Gem-Dimethyl" doublet.
1365 – 1370 C-H Bending (Methyl)MediumCritical: Part 2 of "Gem-Dimethyl" doublet (Isobutyl ID).[1]
1180 – 1220 C-N StretchingMediumAmine linkage.
1020 – 1070 Aryl C-Br StretchingVariableOften obscured, but indicates halogen presence.[1]
730 – 770 C-H Out-of-Plane (OOP) BendingVery Strong Definitive: Diagnostic for ortho-disubstituted benzene (1,2-pattern).

Comparative Performance Analysis

To validate the identity of N-(2-Bromobenzyl)isobutylamine, one must compare it against its likely contaminants or structural analogs.[1] This section details how FTIR "performs" in differentiating these species.

Vs. Precursor: 2-Bromobenzylamine

The synthesis often involves the reductive amination of 2-bromobenzaldehyde with isobutylamine, or alkylation of 2-bromobenzylamine.[1]

  • Differentiation: The primary amine (2-bromobenzylamine) exhibits a doublet in the N-H stretching region (~3300 and ~3380 cm⁻¹) due to symmetric and asymmetric stretching.[1]

  • Target Molecule: The target secondary amine shows only a single, weaker band in this region.

Vs. Non-Halogenated Analog: N-Benzylisobutylamine[1]
  • Differentiation: The non-brominated analog lacks the heavy atom effect of bromine.

  • Fingerprint Region: N-benzylisobutylamine (monosubstituted benzene) shows two strong OOP bands at ~690 cm⁻¹ and ~730-750 cm⁻¹ .[1]

  • Target Molecule: The ortho-bromo substitution simplifies this to a single dominant band (or closely spaced multiplet) in the 730–770 cm⁻¹ range, and the ~690 cm⁻¹ band is typically absent or significantly shifted.[1]

Vs. Regioisomers (3-Bromo / 4-Bromo)

If the starting material was isomeric impure, FTIR is a rapid screen.[1]

  • Ortho (2-Br): Strong OOP band at 730–770 cm⁻¹ .

  • Meta (3-Br): OOP bands typically at 690–710 cm⁻¹ and 750–810 cm⁻¹ (3 adjacent H pattern).

  • Para (4-Br): Single strong OOP band at 800–860 cm⁻¹ (2 adjacent H pattern).

Experimental Protocol for Validation

To ensure reproducible results, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: The compound is likely a liquid or low-melting solid.[1] ATR requires minimal prep and avoids moisture interference common in KBr pellets.

Step-by-Step Workflow:

  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Apply 10-20 µL of the neat liquid (or 5 mg of solid) to the crystal center.

  • Pressure Application: If solid, apply high pressure using the anvil to ensure intimate contact. If liquid, ensure full coverage.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 or 32 (to improve Signal-to-Noise).[1]

  • Validation Check:

    • Check 1: Is there a doublet at 1380/1365 cm⁻¹? (Yes = Isobutyl confirmed).

    • Check 2: Is there a strong band at ~750 cm⁻¹? (Yes = Ortho-substitution confirmed).

    • Check 3: Is the N-H region a single weak peak? (Yes = Secondary amine confirmed).

Decision Logic Flowchart (DOT Diagram)

Validation Start Start Analysis (4000 - 600 cm⁻¹) CheckNH Check 3300-3400 cm⁻¹ (N-H Region) Start->CheckNH Doublet Doublet Observed? CheckNH->Doublet Primary Contaminant: Primary Amine Doublet->Primary Yes Single Single/Weak Band Doublet->Single No CheckFP Check 700-850 cm⁻¹ (Fingerprint Region) Single->CheckFP Para Band at >800 cm⁻¹? (Para-isomer) CheckFP->Para Yes Ortho Band at 730-770 cm⁻¹? (Ortho-isomer) CheckFP->Ortho No (>800) CheckIso Check 1360-1390 cm⁻¹ (Gem-Dimethyl) Ortho->CheckIso Yes IsoYes Doublet Present? (Isobutyl Confirmed) CheckIso->IsoYes Final Identity Confirmed: N-(2-Bromobenzyl)isobutylamine IsoYes->Final Yes

Caption: Logical decision tree for validating N-(2-Bromobenzyl)isobutylamine via FTIR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Bromobenzylamine. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Ortho/Meta/Para OOP assignments).
  • PubChem. Compound Summary: Isobutylamine (CAS 78-81-9).[1][4][5][6] National Library of Medicine. Available at: [Link][1]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Reference for Gem-dimethyl doublet assignment).

Sources

Comparative

Chromatographic separation of (2-Bromophenyl)methylamine from starting materials

Executive Summary & Strategic Context (2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-Bromobenzylamine, is a critical pharmacophore in the synthesis of isoquinoline alkaloids and kinase inhibitors.[1] Its is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-Bromobenzylamine, is a critical pharmacophore in the synthesis of isoquinoline alkaloids and kinase inhibitors.[1] Its isolation is frequently complicated by the presence of structurally similar starting materials, specifically 2-Bromobenzonitrile (from catalytic reduction) or 2-Bromobenzaldehyde (from reductive amination).[1]

This guide objectively compares the three dominant separation modalities—Reverse-Phase HPLC , Gas Chromatography (GC) , and Flash Chromatography —to determine the optimal workflow for purity analysis and preparative isolation.

The Separation Challenge

The core difficulty lies in the physicochemical duality of the target:

  • Basicity (pKa ~8.5): Causes severe peak tailing on silica-based columns due to interaction with acidic silanols.[1]

  • Polarity Contrast: The amine is highly polar in acidic media, while impurities like 2-bromobenzonitrile are neutral and hydrophobic.[1]

Method Selection Matrix

The following decision matrix illustrates the logical selection of chromatographic methods based on the phase of drug development and sample requirements.

MethodSelection Start Crude (2-Bromophenyl)methylamine Scale Determine Scale & Goal Start->Scale QC Purity Check / QC (< 1 mg) Scale->QC Prep Isolation / Purification (> 100 mg) Scale->Prep Volatile Volatile Impurities? (Solvents/Halides) QC->Volatile NonVolatile Non-Volatile / Salts QC->NonVolatile Flash Flash Chromatography (Amine-Functionalized Silica) Prep->Flash Batch Purification GC GC-FID/MS (High Resolution) Volatile->GC Best for solvents HPLC RP-HPLC (Gold Standard) NonVolatile->HPLC Best for related substances

Caption: Decision tree for selecting the appropriate chromatographic technique based on sample scale and impurity profile.

Deep Dive: Reverse-Phase HPLC (Analytical Gold Standard)

RP-HPLC is the preferred method for quantifying the target amine against non-volatile impurities like 2-bromobenzamide or dimerized byproducts.[1]

Mechanistic Insight: pH Control

The separation relies on manipulating the ionization state of the amine.

  • Low pH (pH 2-3): The amine is protonated (

    
    ).[1] It becomes highly polar and elutes early. Neutral impurities (nitrile/aldehyde) are retained longer by the C18 stationary phase.
    
    • Advantage:[1][2][3][4] Massive resolution (

      
      ) between target and starting material.
      
    • Risk:[1][5][6][7][8] Peak tailing if silanols are not suppressed.

Self-Validating Protocol

System: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) — Selected for high surface area and double end-capping to minimize silanol activity.[1]

Mobile Phase:

  • A: 0.1% Formic Acid in Water (pH ~2.7)

  • B: Acetonitrile (LC-MS Grade)[1]

Gradient Program:

Time (min) % B Flow (mL/min) Interaction Phase
0.00 5 1.0 Equilibration
1.00 5 1.0 Sample Loading
8.00 95 1.0 Elution of Hydrophobic Impurities (Nitrile)
10.00 95 1.0 Column Wash

| 10.10 | 5 | 1.0 | Re-equilibration |

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

Validation Criteria (Pass/Fail):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the amine peak. If
    
    
    , increase buffer strength or temperature (to 40°C).
  • Resolution (

    
    ):  Must be 
    
    
    
    between (2-Bromophenyl)methylamine (
    
    
    min) and 2-Bromobenzonitrile (
    
    
    min).

Deep Dive: Gas Chromatography (Volatile Impurity Profiling)

GC is superior for detecting residual halogenated solvents and confirming the absence of the starting halide (2-Bromobenzyl bromide) if Route B (substitution) was used.[1]

Mechanistic Insight: Thermal Desorption

Since 2-Bromobenzylamine has a high boiling point (~250°C at atm) and is polar, it interacts strongly with standard fused silica liners.[1]

  • Critical Control Point: Use a Base-Deactivated Liner (e.g., Restek Topaz) to prevent adsorption and non-linear response.[1]

Protocol

Column: Rtx-5 Amine or CP-Volamine (30 m x 0.25 mm x 1.0 µm).[1] Specialized amine columns prevent peak tailing without derivatization. Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1] Inlet: Split 20:1 @ 260°C.

Oven Program:

  • 50°C (Hold 1 min) — Elute solvents.

  • Ramp 20°C/min to 280°C.

  • Hold 5 min — Elute amine and high-boilers.

Deep Dive: Flash Chromatography (Preparative Isolation)

For isolating grams of product, HPLC is too costly. Flash chromatography is the standard, but standard silica gel is acidic and will irreversibly bind the amine.

The "Amine Effect" Solution

To purify (2-Bromophenyl)methylamine on silica, you must neutralize the surface.[1]

  • Method A (Traditional): Add 1% Triethylamine (TEA) or

    
     to the mobile phase.[1]
    
  • Method B (Modern): Use Amine-Functionalized Silica (e.g., KP-NH cartridges).[1] This eliminates the need for foul-smelling additives and allows the use of simple Hexane/Ethyl Acetate gradients.[1]

Comparative Data: Purification Efficiency
ParameterStandard Silica + TEAAmine-Functionalized Silica
Mobile Phase DCM / MeOH / NH4OH (90:9:[1]1)Hexane / Ethyl Acetate (0-50%)
Sample Loading 1-2% of silica weight5-8% of silica weight
Solvent Recovery Difficult (High BP additives)Easy (Volatile solvents)
Green Chemistry Poor (Chlorinated waste)Excellent

Comparative Analysis Summary

The following table summarizes the performance metrics for each technique to guide your choice.

FeatureRP-HPLC (C18)GC-FIDFlash (Amine-Silica)
Primary Use Purity Quantification (QC)Residual Solvent/Halide CheckBulk Isolation
Sensitivity (LOD) High (0.05%)Medium (0.1%)Low (N/A)
Resolution Excellent (pH dependent)Good (Boiling point dependent)Moderate
Sample Throughput 15 min / sample20 min / sampleGrams / hour
Critical Limitation Requires pH bufferingRequires deactivated linersLow resolution for isomers
Workflow Visualization

Workflow cluster_0 Synthesis & Workup cluster_1 Purification (Flash) cluster_2 Quality Control Reaction Reaction Mixture (Amine + Nitrile + Dimer) Extraction Acid/Base Extraction (Remove Neutrals) Reaction->Extraction 1. Acidify (aq) 2. Wash Org 3. Basify (aq) FlashCol Amine-Silica Column Hex/EtOAc Gradient Extraction->FlashCol Concentrate Crude Fractions Collect Fractions (Spot on TLC) FlashCol->Fractions HPLC_QC RP-HPLC (C18) 0.1% Formic Acid Fractions->HPLC_QC Check Purity PassFail Purity > 98%? HPLC_QC->PassFail PassFail->FlashCol No (Repurify) Final Product Final Product PassFail->Final Product Yes

Caption: Integrated workflow from synthesis to final QC release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334072, 2-Bromobenzylamine. Retrieved February 23, 2026 from [Link]

  • Organic Syntheses. General Procedures for Reductive Amination. (Contextual grounding for impurity profiles). Retrieved from [Link][1]

  • Agilent Technologies. Analysis of Amines by GC - Application Note. (Protocol adaptation for deactivated liners). Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Amines and Nitriles on Mixed-Mode Columns. (Supporting data for pH effects). Retrieved from [Link]

Sources

Validation

Comparative Guide: Spectroscopic Strategies for Elucidating Transient Secondary Amine Intermediates

The "Black Box" Challenge in Amine Chemistry Secondary amine intermediates—specifically transient species like hemiaminals, enamines, and iminium ions —are the engine room of reductive aminations and organocatalytic cycl...

Author: BenchChem Technical Support Team. Date: February 2026

The "Black Box" Challenge in Amine Chemistry

Secondary amine intermediates—specifically transient species like hemiaminals, enamines, and iminium ions —are the engine room of reductive aminations and organocatalytic cycles (e.g., MacMillan/List catalysis). However, they represent a notorious "black box" in process development. They are often too unstable for isolation, possess weak chromophores for UV-Vis, and undergo rapid equilibrium exchange that blurs standard spectroscopic signals.

This guide objectively compares the three dominant methodologies for characterizing these elusive species: In Situ Vibrational Spectroscopy (ReactIR) , Cryogenic/Flow NMR , and Chemical Trapping (LC-MS) .

Comparative Analysis of Characterization Methodologies

Method A: In Situ Vibrational Spectroscopy (ReactIR / Raman)

The Kinetic Workhorse

Mechanism: Uses an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel to monitor functional group changes in real-time.

  • Performance Profile:

    • Strengths: Non-destructive; tracks reaction kinetics (rate constants) perfectly; excellent for identifying the C=N (imine/iminium) vs. C-N (amine) transition.

    • Weaknesses: Structural resolution is low. It confirms that an intermediate formed, but rarely which stereoisomer it is. Solvent interference can mask the N-H wagging regions (700-900 cm⁻¹).

    • Key Spectral Marker: The disappearance of the carbonyl stretch (1700 cm⁻¹) and appearance of the C=N stretch (1640–1690 cm⁻¹) or the subtle N-H deformation of the secondary amine product.

Method B: Multi-Nuclear Flow/Cryo NMR (¹H, ¹⁵N)

The Structural Gold Standard

Mechanism: Conducting reactions inside an NMR tube (or using a flow cell) at lowered temperatures to slow down exchange rates, often utilizing ¹⁵N-labeling to eliminate background noise.

  • Performance Profile:

    • Strengths: Unambiguous structural proof. ¹⁵N NMR is particularly powerful because it has no background signals from solvents or precursors.

    • Weaknesses: Low sensitivity (requires high concentration or enrichment); ¹H signals for secondary amines (broad singlets 0.5–5.0 ppm) are often obscured by water or exchange broadening.

    • Key Spectral Marker:

      • ¹⁵N (ref.[1][2][3] MeNO₂): Secondary amines appear at -300 to -350 ppm . Enamines shift downfield to -250 to -300 ppm .

      • ¹H: Observation of distinct diastereotopic protons alpha to the nitrogen at low temperature (decoalescence).

Method C: Chemical Trapping & MS Analysis

The High-Sensitivity Snapshot

Mechanism: Rapidly quenching the reaction with a reducing agent (e.g., NaBH₃CN) or derivatizing agent to "freeze" the intermediate, followed by LC-MS analysis.

  • Performance Profile:

    • Strengths: Extreme sensitivity (picomolar range); ideal for trace impurity identification.

    • Weaknesses: It is an indirect method. The trapping agent may perturb the equilibrium, leading to "observer effect" artifacts. It provides a snapshot, not a video.

    • Key Spectral Marker: Characteristic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -cleavage fragmentation patterns in MS (m/z = 58, 72 for simple alkyl amines).
      

Data Presentation: Performance Matrix

FeatureMethod A: ReactIR (In Situ)Method B: Cryo-NMR (¹⁵N/¹H)Method C: Trapping (LC-MS)
Primary Utility Reaction Kinetics & End-pointStructural Elucidation & StereochemTrace Detection & Impurity Profiling
Time Resolution Seconds (Real-time)Minutes (scan dependent)Discontinuous (Snapshots)
Limit of Detection ~0.1% (Concentration dependent)>1% (Nucleus dependent)<0.001% (High Sensitivity)
Equilibrium Perturbation None (Non-invasive)None (if non-flow)High (Chemical Quench)
Structural Specificity Low (Functional Group only)High (Atomic Connectivity)Medium (Mass/Fragment only)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct characterization method based on the intermediate's half-life (


).

SelectionStrategy Start Intermediate Characterization Stability Est. Half-Life (t1/2) Start->Stability Stable Stable (>1 min) Isolable? Stability->Stable > 1min Fast Transient (<1 sec) Stability->Fast < 1s Med Metastable (sec to min) Stability->Med 1s - 1min Method_NMR Cryo/Flow NMR (Structure) Stable->Method_NMR Gold Standard Method_MS Trapping/LC-MS (Trace ID) Stable->Method_MS Method_UV Stopped-Flow UV/Vis (Kinetic only) Fast->Method_UV Fast->Method_MS Trapping Method_IR In Situ ReactIR (Kinetics + FG) Med->Method_IR Primary Choice Med->Method_NMR If Cryo possible Slow Stable (>1 hr)

Caption: Decision matrix for selecting spectroscopic methods based on the temporal stability of the amine intermediate.

Detailed Experimental Protocol: Cryogenic ¹⁵N-HMBC Characterization

This protocol is designed to validate the formation of a transient secondary amine (e.g., an enamine intermediate in organocatalysis) using Heteronuclear Multiple Bond Correlation (HMBC).

Rationale: Direct ¹⁵N detection is insensitive.[3] Using ¹H-detected HMBC allows us to "see" the nitrogen through its coupling to neighboring protons, providing a sensitivity boost of ~1000x over 1D ¹⁵N NMR.

Reagents & Setup
  • Substrate: 0.1 mmol aldehyde/ketone + 0.1 mmol primary amine.

  • Solvent: CD₂Cl₂ or Toluene-d8 (dried over molecular sieves).

  • Instrument: 500 MHz+ NMR with a cryoprobe (essential for sensitivity).

  • Standard: Nitromethane (CH₃NO₂) capillary insert (set to 0.0 ppm).

Step-by-Step Workflow
  • Pre-Cooling: Pre-cool the NMR probe to -40°C (233 K). This slows the exchange rate of the N-H proton and the hydrolysis of the intermediate.

  • In Situ Mixing:

    • Dissolve the carbonyl substrate in 0.5 mL solvent in the NMR tube.

    • Acquire a reference ¹H and ¹⁵N-HMBC spectrum (

      
      ).
      
    • Inject the amine via a septum cap directly into the cold tube. Shake quickly (inside the magnet if using a flow-injection lift) or invert once and insert immediately.

  • Acquisition Parameters (¹H-¹⁵N HMBC):

    • Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

    • Coupling Constant (

      
      ):  Optimize for long-range coupling. Set cnst13 (J value) to 8–10 Hz.
      
    • Spectral Width: 0 to -400 ppm (relative to MeNO₂).

    • Scans: 16–32 scans per increment (approx. 10 mins).

  • Data Interpretation:

    • Look for cross-peaks correlating the

      
      -protons (3.0–4.0 ppm ¹H) to the Nitrogen.
      
    • Target Signal: A cross-peak at -300 to -350 ppm (¹⁵N) confirms the secondary amine/enamine. If the signal is at -30 to -60 ppm, it is likely the protonated ammonium salt (inactive).

Mechanistic Visualization: The Organocatalytic Cycle

The following diagram maps where these spectroscopic methods apply within a standard secondary amine catalytic cycle (e.g., Proline catalysis).

CatalyticCycle Catalyst 2° Amine Catalyst (Visible: 1H NMR) Hemiaminal Hemiaminal (Transient) (Detect: ReactIR) Catalyst->Hemiaminal + Substrate Substrate Carbonyl Substrate (Visible: IR 1700cm-1) Substrate->Hemiaminal Iminium Iminium Ion (Active Species) (Detect: 15N NMR -180ppm) Hemiaminal->Iminium - H2O Enamine Enamine (Nucleophile) (Detect: Trapping/MS) Iminium->Enamine Tautomerization Product Product Enamine->Product + Electrophile + H2O Product->Catalyst Cycle Complete

Caption: Detection points for secondary amine intermediates within an organocatalytic cycle.

References

  • Mettler Toledo. Reductive Amination: In Situ Monitoring of Imine Intermediates.[4] (Accessed 2026).[5] [Link] Context: Authoritative source for ReactIR protocols in amination.

  • Royal Society of Chemistry (RSC). 15N NMR Chemical Shifts of Sterically-Hindered Amides and Amines. (2019).[1][6][7] [Link] Context: Provides specific chemical shift standards and values for secondary amines.

  • National Institutes of Health (NIH) / PMC. In Situ NMR Monitoring of Porous Materials Formation (and Amine Speciation). (2018).[8] [Link] Context: Validates the use of in situ NMR for monitoring amine speciation in solution.

  • Bruker. Organocatalysis – a chemical revolution assisted by NMR. [Link] Context: Details the historical use of NMR by Nobel laureates List and MacMillan for characterizing secondary amine intermediates.

  • Steffen's Chemistry Pages. 15N Chemical Shifts Reference Table. [Link] Context: Quick reference for converting between Liquid NH3 and Nitromethane scales.

Sources

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Method

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